4-Iodo-2-methylisoquinolin-1(2H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHGMDNXKMFFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481071 | |
| Record name | AGN-PC-0NI4RF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54931-61-2 | |
| Record name | 4-Iodo-2-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54931-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0NI4RF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of 4-Iodo-2-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the unambiguous structure determination of 4-iodo-2-methylisoquinolin-1(2H)-one. As a Senior Application Scientist, this document is structured to not only present a series of analytical steps but to also offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The isoquinolinone scaffold is a privileged structure in medicinal chemistry, and understanding the precise placement of substituents is critical for establishing structure-activity relationships (SAR) and ensuring the novelty of synthesized compounds.
Strategic Approach to Synthesis: The Gateway to Analysis
The first crucial step in any structural elucidation is the synthesis of the target compound. A well-understood synthetic pathway provides invaluable information about the likely structure of the product. For the synthesis of 4-iodo-2-methylisoquinolin-1(2H)-one, an electrophilic iodination of the readily available 2-methylisoquinolin-1(2H)-one is the most direct and logical approach. The C4 position of the isoquinolin-1(2H)-one core is known to be susceptible to electrophilic attack.
Synthetic Protocol: Iodination of 2-methylisoquinolin-1(2H)-one
This protocol details a method for the regioselective iodination at the C4 position using N-iodosuccinimide (NIS) as the iodine source, a method that is both efficient and generally applicable for this class of compounds.[1]
Experimental Protocol: Synthesis of 4-Iodo-2-methylisoquinolin-1(2H)-one
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylisoquinolin-1(2H)-one (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq.). The reaction is often catalyzed by the addition of an acid, such as p-toluenesulfonic acid (0.1 eq.), to activate the NIS and enhance the rate of reaction.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-iodo-2-methylisoquinolin-1(2H)-one.
Safety Precautions:
-
N-Iodosuccinimide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
Iodine-containing organic compounds should be handled with care. Dispose of waste according to institutional guidelines.
The Analytical Workflow: A Multi-faceted Approach to Confirmation
The elucidation of a novel chemical structure is akin to solving a puzzle. Each piece of analytical data provides a unique perspective, and only when all pieces are assembled does a clear and unambiguous picture emerge. The following workflow illustrates the logical progression of techniques employed to confirm the structure of 4-iodo-2-methylisoquinolin-1(2H)-one.
Caption: Workflow for the structure elucidation of 4-Iodo-2-methylisoquinolin-1(2H)-one.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry (MS) is the initial and most crucial step for determining the molecular weight of the synthesized compound and confirming the successful incorporation of the iodine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An Agilent 6546 Accurate-Mass Q-TOF LC/MS system or similar.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample is infused into the mass spectrometer, and the data is acquired over a mass range that includes the expected molecular weight.
Predicted Mass Spectrometry Data for C₁₀H₈INO
| Ion | Predicted m/z | Interpretation |
| [M]⁺• | 284.97 | Molecular ion peak |
| [M+H]⁺ | 285.98 | Protonated molecular ion |
| [M-CH₃]⁺ | 270.96 | Loss of the N-methyl group |
| [M-I]⁺ | 158.06 | Loss of the iodine atom |
| I⁺ | 126.90 | Iodine cation |
Interpretation of the Mass Spectrum:
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrumentation: A Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with an ATR accessory.
-
Sample Preparation: A small amount of the purified solid compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands for 4-Iodo-2-methylisoquinolin-1(2H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (N-CH₃) |
| ~1650 | Strong | Amide C=O stretch (lactam) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1350 | Medium | C-N stretch |
| ~550 | Weak-Medium | C-I stretch |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum would be a strong absorption band around 1650 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the amide (lactam) ring in the isoquinolinone core.[9] The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C skeletal vibrations around 1600 and 1480 cm⁻¹ confirm the presence of the aromatic rings. A weak absorption in the far-IR region, typically around 550 cm⁻¹, can be attributed to the C-I stretching vibration, providing further evidence for the presence of the iodine substituent.
Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides a complete picture of the proton and carbon environments and their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A Bruker 500 MHz NMR spectrometer or equivalent.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: Standard pulse programs are used to acquire ¹H NMR, ¹³C NMR, HSQC, and HMBC spectra.
¹H NMR Analysis: Unveiling the Proton Environment
Predicted ¹H NMR Data for 4-Iodo-2-methylisoquinolin-1(2H)-one (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | 8.45 | d | 8.0 | 1H |
| H-5 | 7.70 | d | 7.8 | 1H |
| H-7 | 7.65 | t | 7.5 | 1H |
| H-6 | 7.45 | t | 7.6 | 1H |
| H-3 | 7.10 | s | - | 1H |
| N-CH₃ | 3.70 | s | - | 3H |
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the spectrum is expected to show four signals corresponding to the protons on the benzene ring (H-5, H-6, H-7, and H-8). The downfield shift of H-8 is characteristic of its proximity to the deshielding environment of the carbonyl group. The singlet at 7.10 ppm with an integration of 1H is assigned to H-3, indicating that the adjacent C4 position is substituted. The singlet at 3.70 ppm integrating to 3H is characteristic of the N-methyl group.
¹³C NMR Analysis: Mapping the Carbon Skeleton
Predicted ¹³C NMR Data for 4-Iodo-2-methylisoquinolin-1(2H)-one (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 162.0 |
| C-8a | 139.5 |
| C-7 | 133.0 |
| C-5 | 130.0 |
| C-4a | 128.5 |
| C-6 | 127.0 |
| C-8 | 126.5 |
| C-3 | 122.0 |
| C-4 | 95.0 |
| N-CH₃ | 35.0 |
Interpretation of the ¹³C NMR Spectrum:
The spectrum is expected to show 10 distinct carbon signals. The downfield signal at ~162.0 ppm is assigned to the carbonyl carbon (C-1). The most upfield signal in the aromatic region, at approximately 95.0 ppm, is assigned to C-4. The significant upfield shift is due to the "heavy atom effect" of the directly attached iodine, a hallmark of iodinated carbons. The signal at ~35.0 ppm corresponds to the carbon of the N-methyl group.
2D NMR Analysis: Connecting the Dots with HSQC and HMBC
While 1D NMR provides information about the individual proton and carbon environments, 2D NMR experiments establish the connectivity between them.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[10][11] The HSQC spectrum would show correlations between the signals in the ¹H and ¹³C NMR spectra, confirming the assignments made in the 1D analyses. For example, it would show a cross-peak between the proton signal at 7.10 ppm and the carbon signal at 122.0 ppm, confirming the C-H bond at position 3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away.[11][12]
Sources
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scialert.net [scialert.net]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.as.uky.edu [chem.as.uky.edu]
The Strategic Role of 4-Iodo-2-methylisoquinolin-1(2H)-one (CAS 54931-61-2) in Advanced Medicinal Chemistry and Cross-Coupling Methodologies
Executive Summary
In the landscape of modern drug discovery, the isoquinolin-1(2H)-one scaffold has emerged as a privileged pharmacophore, serving as the structural backbone for a multitude of targeted therapeutics. Among the most valuable synthetic building blocks for constructing these complex architectures is 4-Iodo-2-methylisoquinolin-1(2H)-one (CAS 54931-61-2) . As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental physicochemical properties and advanced synthetic applications. By dissecting the electronic rationale behind its reactivity and mapping its role in synthesizing potent poly(ADP-ribose) polymerase (PARP) and Tankyrase inhibitors, this guide provides researchers with a comprehensive, self-validating framework for utilizing this critical intermediate.
Physicochemical Profiling and Structural Rationale
To effectively utilize CAS 54931-61-2 in synthetic campaigns, one must first understand the intrinsic properties that dictate its reactivity. The molecule is defined by a highly polarized carbon-iodine (C-I) bond at the C4 position and a sterically protective methyl group at the N2 position.
Quantitative Data Summary
The fundamental properties of CAS 54931-61-2 are summarized below to facilitate rapid reference for stoichiometric calculations and analytical validation[1][2].
| Property | Value | Structural/Synthetic Implication |
| Chemical Name | 4-Iodo-2-methylisoquinolin-1(2H)-one | Standard IUPAC nomenclature. |
| CAS Registry Number | 54931-61-2 | Unique identifier for procurement and safety data. |
| Molecular Formula | C10H8INO | Essential for mass spectrometry (MS) isotopic profiling. |
| Molecular Weight | 285.08 g/mol | Base value for molarity and yield calculations. |
| Core Scaffold | Isoquinolin-1(2H)-one | Privileged heterocycle in medicinal chemistry. |
| Key Reactive Site | C4 (Iodine) | Activated site for transition-metal oxidative addition. |
| Tautomeric State | Locked Lactam | N-methylation prevents lactim-lactam tautomerization. |
Electronic and Steric Causality
The selection of iodine at the C4 position is a deliberate synthetic strategy. With a bond dissociation energy (BDE) of approximately 55 kcal/mol, the C-I bond is significantly weaker than corresponding C-Br (68 kcal/mol) or C-Cl (81 kcal/mol) bonds. This low BDE facilitates rapid, low-activation-energy oxidative addition by Palladium(0) species. Consequently, cross-coupling reactions can be executed at ambient or mildly elevated temperatures, which is crucial for preserving sensitive functional groups on the coupling partner.
Furthermore, the N-methyl group serves a dual purpose. Synthetically, it acts as a permanent protecting group, preventing unwanted N-arylation or N-alkylation side reactions during downstream functionalization. Biologically, it locks the heterocycle in the lactam tautomer, ensuring the structural pre-organization required for the molecule to act as a nicotinamide mimetic within enzyme active sites[3].
Mechanistic Paradigms in Palladium-Catalyzed Cross-Coupling
The primary utility of CAS 54931-61-2 lies in its role as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[4][5].
Fig 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for CAS 54931-61-2.
In the catalytic cycle (Fig 1), the active Pd(0) catalyst readily inserts into the labile C4-I bond of CAS 54931-61-2. The presence of the electron-withdrawing carbonyl group at C1 slightly depletes electron density from the conjugated ring system, further activating the C4 position toward this oxidative addition. Following transmetalation with an arylboronic acid, reductive elimination yields the highly substituted isoquinolinone framework[6].
Therapeutic Applications: Isoquinolinones as Privileged Scaffolds
Substituted isoquinolinones derived from CAS 54931-61-2 are highly valued in drug discovery, particularly in the development of oncology therapeutics targeting the Wnt/β-catenin signaling pathway and DNA damage repair mechanisms[6][7].
PARP and Tankyrase Inhibition
Isoquinolinone scaffolds act as potent nicotinamide mimetics. They competitively bind to the NAD+ binding pocket of ADP-ribosyltransferases, specifically PARP-1 and Tankyrases (TNKS1/TNKS2)[3].
Tankyrases normally PARylate Axin, marking it for ubiquitination and proteasomal degradation. The degradation of Axin allows β-catenin to accumulate, translocate to the nucleus, and drive oncogenic gene transcription[7]. By utilizing CAS 54931-61-2 to synthesize C4-functionalized isoquinolinones, medicinal chemists can create steric bulk that perfectly occupies the hydrophobic pockets unique to Tankyrases, achieving high selectivity over other PARP family members[3].
Fig 2: Inhibition of the Wnt/β-catenin signaling pathway by isoquinolinone-derived Tankyrase inhibitors.
Self-Validating Experimental Protocol: Suzuki-Miyaura C4-Arylation
To ensure reproducibility and scientific integrity, the following methodology for the C4-arylation of CAS 54931-61-2 is designed as a self-validating system. Every step includes the mechanistic causality behind the operational choice.
Fig 3: Self-validating experimental workflow for the Pd-catalyzed functionalization of CAS 54931-61-2.
Step-by-Step Methodology
Step 1: Reagent Assembly & Stoichiometry
-
Action: In an oven-dried Schlenk flask, combine 4-Iodo-2-methylisoquinolin-1(2H)-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), Potassium Carbonate (
, 2.0 equiv), and (0.05 equiv). -
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step compared to monodentate ligands like .
Step 2: Solvent Addition & Rigorous Degassing
-
Action: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Submerge the mixture in a sonication bath while sparging with Argon gas for 15 minutes.
-
Causality: Water is strictly required to dissolve the inorganic base (
) and form the reactive boronate complex , which is the actual species that undergoes transmetalation. Degassing is critical because dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) complex, prematurely terminating the catalytic cycle.
Step 3: Thermal Activation
-
Action: Seal the flask and heat to 80 °C for 4 hours under positive Argon pressure.
-
Causality: Because the C4-I bond is highly reactive, 80 °C provides sufficient thermal energy to drive the reaction to completion. Avoiding the 100–120 °C temperatures typically required for aryl bromides prevents the thermal degradation of sensitive functional groups on the resulting product.
Step 4: In-Process Control (Self-Validation)
-
Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
-
Causality: The protocol validates itself by confirming the complete disappearance of the starting material mass peak (
285.08) and the emergence of the target product mass. If 285.08 persists, it indicates catalyst poisoning, prompting the addition of a further 0.02 equiv of Pd catalyst.
Step 5: Workup and Isolation
-
Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
-
Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides Source: Journal of the American Chemical Society, ACS Publications URL:[Link]
-
Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones Source: Beilstein Journal of Organic Chemistry URL:[Link]
- WO2015036759A1 - 3-aryl-5-substituted-isoquinolin-1-one compounds and their therapeutic use Source: Google Patents URL
-
Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]
-
Catalytic Advances and Emerging Strategies for Isoquinolin-1(2H)-One Synthesis: Reaction Scope and Mechanistic Perspectives Source: ResearchGate URL:[Link]
Sources
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- 2. 54931-61-2|4-Iodo-2-methylisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones [beilstein-journals.org]
- 7. WO2015036759A1 - 3-aryl-5-substituted-isoquinolin-1-one compounds and their therapeutic use - Google Patents [patents.google.com]
Physicochemical Profiling and Synthetic Utility of 4-Iodo-2-methylisoquinolin-1(2H)-one: A Technical Guide
Executive Summary
In the realm of medicinal chemistry, halogenated heterocycles serve as indispensable linchpins for the construction of complex polycyclic architectures. 4-Iodo-2-methylisoquinolin-1(2H)-one (CAS: 54931-61-2) is a highly reactive, synthetically versatile scaffold[1]. With a precisely defined molecular weight of 285.08 g/mol [2], this compound is primarily utilized as an electrophilic precursor for Palladium-catalyzed cross-coupling reactions. It is instrumental in the synthesis of biologically active alkaloids, including benzo[c]phenanthridines and indenoisoquinolines, which are renowned for their potent antineoplastic properties[3].
This technical guide provides an authoritative overview of the physicochemical properties, exact mass profiling, and validated experimental protocols for the synthesis and application of 4-Iodo-2-methylisoquinolin-1(2H)-one.
Physicochemical Profiling & Molecular Weight Analysis
For drug development professionals, distinguishing between average molecular weight and monoisotopic mass is critical during structural validation workflows. The molecular formula of 4-Iodo-2-methylisoquinolin-1(2H)-one is C10H8INO[2].
Causality in Mass Spectrometry: Iodine exists in nature almost exclusively as the
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 4-Iodo-2-methylisoquinolin-1(2H)-one |
| CAS Registry Number | 54931-61-2 |
| Molecular Formula | C10H8INO |
| Average Molecular Weight | 285.08 g/mol |
| Monoisotopic / Exact Mass | 284.965 Da |
| Target m/z [M+H]+ (ESI+) | 285.973 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |
| Topological Polar Surface Area | 20.3 Ų |
Synthesis and Structural Validation
The synthesis of 4-Iodo-2-methylisoquinolin-1(2H)-one is typically achieved via the electrophilic iodination of 2-methylisoquinolin-1(2H)-one.
Mechanistic Causality: The C4 position of the isoquinolin-1(2H)-one ring possesses enamine-like character, making it the most nucleophilic site on the heterocycle. However, to achieve quantitative yields, the iodinating agent (N-Iodosuccinimide, NIS) must be activated. The addition of a catalytic amount of Trifluoroacetic acid (TFA) protonates the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom and driving the reaction to completion at room temperature.
Fig 1. Synthetic workflow and molecular weight validation of 4-Iodo-2-methylisoquinolin-1(2H)-one.
Applications in Drug Discovery (Cross-Coupling)
The strategic placement of the iodine atom at the C4 position transforms the inert isoquinolinone core into a highly reactive hub for transition-metal catalysis. The carbon-iodine bond is highly labile, allowing for rapid oxidative addition by Palladium(0) species.
This scaffold was notably utilized by Cho et al. in the 7-step synthesis of the benzo[c]phenanthridine skeleton, ultimately yielding indenoisoquinolinones with exceptional cytotoxicity against human tumor cell lines (e.g., IC50 = 0.002 µg/mL against HCT 15)[3],[4].
Fig 2. Palladium-catalyzed divergent functionalization pathways utilizing the C4-Iodo scaffold.
Experimental Protocols
Protocol A: Electrophilic Iodination of 2-Methylisoquinolin-1(2H)-one
This protocol is designed as a self-validating system; the precipitation of the product serves as an immediate visual indicator of reaction success.
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-methylisoquinolin-1(2H)-one (10.0 mmol, 1.59 g) in anhydrous Acetonitrile (40 mL) under an argon atmosphere.
-
Activation: Add N-Iodosuccinimide (NIS) (11.0 mmol, 2.47 g) in a single portion. Follow immediately with the dropwise addition of Trifluoroacetic acid (TFA) (1.0 mmol, 76 µL).
-
Reaction: Stir the mixture at room temperature for 4 hours. The solution will darken, and a precipitate will begin to form as the highly crystalline iodinated product crashes out of the polar solvent.
-
Quenching & Extraction: Quench the reaction with saturated aqueous Sodium Thiosulfate (
) (20 mL) to neutralize any unreacted electrophilic iodine. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from Ethanol to yield 4-Iodo-2-methylisoquinolin-1(2H)-one as an off-white solid.
Protocol B: High-Resolution LC-MS Validation
To confirm the molecular weight (285.08 g/mol ) and exact mass (284.97 Da).
-
Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.
-
Ionization: Operate the mass spectrometer in ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
-
Data Analysis: Extract the ion chromatogram for m/z 285.97 . Verify the absence of an M+2 peak of equal or 1/3 intensity, confirming the presence of Iodine rather than Bromine or Chlorine[2].
References
-
Title: A novel synthesis of benzo[c]phenanthridine skeleton and biological evaluation of isoquinoline derivatives Source: Chemical and Pharmaceutical Bulletin (Cho, W.-J., et al., 1999) URL: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 54931-61-2|4-Iodo-2-methylisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 3. A novel synthesis of benzo[c]phenanthridine skeleton and biological evaluation of isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
4-Iodo-2-methylisoquinolin-1(2H)-one literature review
The following technical guide details the synthesis, reactivity, and applications of 4-Iodo-2-methylisoquinolin-1(2H)-one , a critical scaffold in modern medicinal chemistry.
A Versatile Electrophilic Scaffold for Heterocyclic Functionalization[1]
Executive Summary & Strategic Importance
4-Iodo-2-methylisoquinolin-1(2H)-one (CAS: 54931-61-2 ) represents a high-value intermediate in the synthesis of polycyclic aromatic pharmacophores. The isoquinolin-1-one core is ubiquitous in bioactive molecules, serving as the structural backbone for numerous PARP inhibitors, kinase inhibitors, and alkaloids.
The strategic value of the 4-iodo derivative lies in the C4–I bond.[1] Unlike its chloro- or bromo-analogues, the C4-iodo substituent offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), enabling rapid diversification of the core scaffold at a late stage in drug discovery campaigns. The N-methyl group enhances solubility and removes the acidic N-H proton, preventing catalyst poisoning and unwanted side reactions during metal-catalyzed transformations.
Synthesis Protocols
Method A: Rh(II)-Catalyzed Aerobic Iodination (Modern Approach)
This protocol represents the state-of-the-art in atom economy and efficiency. It converts N-methylisoquinolinium iodide directly into the target lactam via a dual oxidation/iodination mechanism, bypassing the need for pre-formed lactams.
-
Mechanism: The reaction proceeds via a Rh(II)-catalyzed aerobic oxidation of the isoquinolinium salt, where the iodide counterion serves as the iodine source for the C4 position.
-
Key Advantage: Uses molecular oxygen as the terminal oxidant and incorporates the counterion, reducing waste.
Protocol:
-
Reagents: N-methylisoquinolinium iodide (1.0 equiv), Rh2(esp)2 (1 mol%), K2CO3 (2.0 equiv).
-
Solvent: Methanol (MeOH).
-
Conditions: Stir at 60 °C under an air atmosphere (balloon or open vessel) for 12–24 hours.
-
Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Yield: Typically 75–85%.
Method B: Electrophilic Iodination of 2-Methylisoquinolin-1-one (Classic Approach)
This method is preferred when the parent lactam (2-methylisoquinolin-1-one) is already available or synthesized via alternative routes (e.g., cyclization of 2-alkynylbenzamides).
-
Mechanism: Electrophilic aromatic substitution (SEAr) at the electron-rich C4 position.
-
Reagent Choice: N-Iodosuccinimide (NIS) is preferred over elemental iodine (I2) for cleaner reaction profiles and ease of handling.
Protocol:
-
Substrate: 2-Methylisoquinolin-1(2H)-one (1.0 equiv).
-
Reagent: NIS (1.1 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Catalyst: Trifluoroacetic acid (TFA, 10 mol%) can accelerate the reaction if sluggish.
-
Conditions: Stir at room temperature (25 °C) for 4–6 hours. Monitor by TLC or LCMS.
-
Quench: Add saturated aq. Na2S2O3 (sodium thiosulfate) to remove excess iodine species.
-
Purification: Recrystallization from EtOH or column chromatography.
Reactivity Profile & Applications
The C4–I bond is highly activated for oxidative addition to Pd(0) species. The electron-deficient nature of the lactam ring (due to the carbonyl at C1) makes the C4 position distinct from simple aryl iodides, often requiring specific ligand choices to prevent oxidative homocoupling or deiodination.
Key Transformation: Suzuki-Miyaura Cross-Coupling
This reaction is the primary utility of the scaffold, allowing the installation of aryl or heteroaryl groups at C4.[1]
Optimized Protocol for C4-Arylation:
-
Catalyst System: Pd(PPh3)4 (5 mol%) is standard, but Pd2(dba)3 / XPhos is recommended for sterically hindered boronic acids.
-
Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv) in Dioxane/Water (4:1).
-
Temperature: 90–100 °C.
-
Note: The N-methyl group prevents N-arylation side reactions, ensuring exclusive C-C bond formation at C4.
Data Summary: Reactivity Comparison
| Reaction Type | Reagent/Partner | Catalyst System | Typical Yield | Notes |
| Suzuki | Aryl Boronic Acid | Pd(PPh3)4 / K2CO3 | 80–95% | Highly robust; tolerates electron-poor aryls. |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | 70–85% | Requires anaerobic conditions to prevent homocoupling. |
| Heck | Acrylate / Styrene | Pd(OAc)2 / PPh3 | 60–75% | Can suffer from beta-hydride elimination issues if not optimized. |
| Buchwald | Amine / Amide | Pd2(dba)3 / BINAP | 50–70% | Challenging due to electronic deactivation; requires strong base. |
Visualizations
Diagram 1: Synthesis Pathway (Rh-Catalyzed vs. Classic)
Figure 1: Convergent Synthesis Strategies. The red path highlights the direct Rh(II)-catalyzed oxidative iodination.
Diagram 2: Reactivity & Diversification Logic
Figure 2: Divergent Synthesis from the 4-Iodo Scaffold. Key pathways for medicinal chemistry applications.
References
-
Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts. Source:Organic Letters, 2019, 21(2), 434–438. URL:[Link]
-
Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines. Source:Journal of Organic Chemistry, 2008, 73(21), 8437–8444. URL:[Link]
-
Recent advances in the synthesis of isoquinolin-1(2H)-ones: A review. Source:European Journal of Medicinal Chemistry, 2020. URL:[Link]
Sources
Discovery and Optimization of Novel Isoquinolinone Derivatives: From C-H Activation to Multi-Target Therapeutics
Executive Summary
Isoquinolinones (1(2H)-isoquinolinones) represent a highly privileged scaffold in modern medicinal chemistry. Their structural resemblance to the nicotinamide moiety of NAD⁺ and their ability to engage in critical hydrogen-bonding networks have made them cornerstones in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, Rho-associated protein kinase (ROCK) inhibitors, and multi-target central nervous system (CNS) agents. This technical guide provides an in-depth analysis of the discovery workflow for novel isoquinolinone derivatives, bridging state-of-the-art synthetic methodologies (transition-metal-catalyzed C-H activation) with rigorous pharmacological profiling.
Synthetic Innovation: Transition-Metal-Catalyzed C-H Activation
Historically, the synthesis of highly functionalized isoquinolinones relied on multi-step classical cyclizations that suffered from poor atom economy and harsh conditions. The advent of transition-metal-catalyzed C-H activation has revolutionized this workflow, enabling the direct [4+2] annulation of benzamides with alkynes[1].
Mechanistic Rationale and Directing Groups
The regioselectivity of the C-H activation is dictated by the choice of the directing group on the benzamide precursor. N-methoxyamides and N-chloroamides are frequently employed because they effectively coordinate the metal center (e.g., Rh, Ru, or Pd), lowering the activation energy barrier for ortho-C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) pathway[2],[3].
The catalytic cycle relies heavily on the stoichiometric oxidant. Silver salts (e.g., Ag₂CO₃) or copper acetates are utilized to re-oxidize the metal center (e.g., Rh(I) back to Rh(III)) after the reductive elimination step releases the final isoquinolinone product[2].
Figure 1: Rh(III)-catalyzed C-H activation and [4+2] annulation catalytic cycle.
Protocol: Rh(III)-Catalyzed Synthesis of Functionalized Isoquinolinones
This self-validating protocol utilizes internal acetylenes and N-pivaloyloxy aryl amides to yield highly functionalized derivatives[4].
Reagents & Materials:
-
N-(pivaloyloxy)benzamide derivative (0.27 mmol, 1.0 equiv.)
-
Internal acetylene (0.27 mmol, 1.0 equiv.)
-
[Cp*RhCl₂]₂ catalyst (3 mol%)
-
Cesium Acetate (CsOAc) (1.0 equiv.)
-
Trifluoroethanol (TFE) (2 mL)
Step-by-Step Methodology:
-
Preparation of the Inert Environment: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the benzamide derivative,[Cp*RhCl₂]₂, and CsOAc. Causality: Evacuate and backfill the tube with Argon three times. Oxygen rapidly degrades the active Rh catalyst and interferes with the oxidative regeneration cycle[2].
-
Solvent and Substrate Addition: Inject TFE (2 mL) and the internal acetylene under a positive Argon stream. Causality: TFE is selected as the solvent because its high ionizing power and hydrogen-bond donor capacity stabilize the polar rhodacycle intermediates during the CMD step[4].
-
Reaction Execution: Stir the mixture at room temperature for 4 hours. Causality: While many C-H activations require elevated temperatures (80-120°C), the use of highly active directing groups and TFE allows for mild room-temperature annulation, preventing the thermal decomposition of sensitive functional groups[4].
-
Validation & Monitoring: Monitor the reaction via TLC and ¹⁹F NMR (if utilizing CF₃-containing alkynes). The disappearance of the benzamide starting material validates the completion of the annulation[4].
-
Purification: Dilute with ethyl acetate, filter through a short pad of Celite to remove metal particulates, and purify via flash column chromatography.
Pharmacological Profiling: Targeting PARP and ROCK
Isoquinolinones are highly versatile pharmacophores. By fine-tuning the substitution patterns around the core ring, researchers can direct the molecule's affinity toward specific enzymatic pockets.
PARP-1 and PARP-2 Selectivity
Poly(ADP-ribose) polymerases (PARPs) are critical for DNA single-strand break repair. Isoquinolinones act as competitive inhibitors by mimicking the nicotinamide moiety of NAD⁺, anchoring into the catalytic domain via robust hydrogen bonds[5]. Early isoquinolinones lacked selectivity between PARP-1 and PARP-2. However, recent SAR campaigns have identified that modifications at the 5-position can exploit subtle steric differences in the binding pockets (e.g., the Glu763 in PARP-1 vs. Gln319 in PARP-2 variation)[5]. For instance, 5-benzoyloxyisoquinolin-1(2H)-one achieves a PARP-2/PARP-1 selectivity index greater than 60[6].
Dual PARP and ROCK Inhibition
Rho-associated protein kinases (ROCK1/2) regulate the actin cytoskeleton and are implicated in cardiovascular diseases and cancer[7]. Interestingly, the active metabolite of the ROCK inhibitor fasudil (hydroxyfasudil) contains a benzamide pharmacophore structurally homologous to isoquinolinone PARP inhibitors[7]. In silico and in vitro screens have confirmed that certain isoquinolinone derivatives, such as the PARP probe UPF 1069, exhibit low-micromolar cross-affinity for ROCK1/2, establishing a foundation for "crisolytic" dual-target therapies[7],[8].
Quantitative SAR Data Summary
| Compound / Derivative | Primary Target | IC₅₀ (PARP-1) | IC₅₀ (PARP-2) | IC₅₀ (ROCK-1/2) | Selectivity / Notes |
| 3-Aminobenzamide | PARP (Pan) | 200 µM | N/A | N/A | Prototypical early inhibitor[9] |
| UPF 1069 | PARP / ROCK | 0.1 µM | 1.0 µM | Low µM | Dual inhibitor seed molecule[7] |
| Hydroxyfasudil | ROCK / PARP | 35.1 µM | 35.1 µM | 0.8 µM | Active metabolite of Fasudil[8] |
| 5-Benzoyloxyisoquinolinone | PARP-2 | >10 µM | ~0.15 µM | N/A | PARP-2/PARP-1 SI > 60[6] |
| Compound 13 (Arylpropyl) | 5-HT / D2 | N/A | N/A | N/A | Multi-target CNS antipsychotic[10] |
Table 1: Pharmacological profiling of key isoquinolinone derivatives and their target affinities.
Figure 2: Dual targeting mechanism of isoquinolinones on PARP and ROCK signaling pathways.
Protocol: In Vitro PARP-1 Inhibition Radiometric Assay
To rigorously validate the IC₅₀ of synthesized isoquinolinones, a radiometric assay measuring the incorporation of tritium-labeled NAD⁺ is utilized[11].
Reagents:
-
Purified recombinant human PARP-1 enzyme (0.13 U) *[adenine-2,8-³H]NAD⁺ tracer (0.2 µCi)
-
Activated calf thymus DNA (stimulates PARP catalytic activity)
-
Trichloroacetic acid (TCA, 20% v/v)
Step-by-Step Methodology:
-
Reaction Assembly: In a 96-well microtiter plate, combine the isoquinolinone derivative (titrated from 0.1 nM to 100 µM), activated DNA, and PARP-1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 25 mM MgCl₂). Causality: Activated DNA containing strand breaks is strictly required to induce the allosteric activation of PARP-1's catalytic domain[11].
-
Initiation: Initiate the reaction by adding the [adenine-2,8-³H]NAD⁺ substrate. Incubate at 37°C for 1 hour.
-
Termination & Precipitation: Quench the reaction by adding ice-cold 20% TCA. Causality: TCA precipitates the newly formed, radiolabeled poly(ADP-ribose) polymers onto the bottom of the well, while unreacted monomeric [³H]NAD⁺ remains soluble in the supernatant[11].
-
Filtration & Washing: Transfer the precipitate to a glass-fiber filter plate using a cell harvester. Wash extensively with 10% TCA and ethanol to remove background radioactivity.
-
Quantification: Add scintillation cocktail and measure the retained radioactivity (dpm/h) using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression analysis.
Beyond Oncology: Multi-Target CNS Agents
While predominantly known in oncology, novel isoquinolinone derivatives are being aggressively pursued as multi-target agents for complex CNS disorders. Recent structural optimizations have yielded derivatives (e.g., Compound 13) that exhibit high affinities for dopamine D2 and serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)[10].
By appending arylpropylamine or piperazine moieties to the isoquinolinone core, researchers have successfully generated compounds that reverse MK-801-induced hyperactivity in animal models while demonstrating a negligible effect on the hERG channel (reducing the risk of QT interval prolongation)[12],[10]. This highlights the remarkable plasticity of the isoquinolinone scaffold in drug discovery.
Conclusion
The discovery of novel isoquinolinone derivatives represents a masterclass in the intersection of synthetic methodology and targeted pharmacology. The evolution from classical synthesis to transition-metal-catalyzed C-H activation has enabled the rapid generation of diverse libraries. Concurrently, deep pharmacological profiling has expanded the utility of these molecules from highly selective PARP-2 inhibitors to dual PARP/ROCK inhibitors and multi-target antipsychotics. By maintaining rigorous, self-validating experimental protocols, researchers can continue to unlock the therapeutic potential of this privileged scaffold.
References
- Isoquinolone synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
- Improving regioselectivity in the synthesis of 1(2H)-isoquinolinone derivatives.Benchchem.
- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates.National Institutes of Health (PMC).
- On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives.ResearchGate.
- Ru(II)-Catalyzed C(sp2)–H Activation Annulation: Synthesis of Fluorescent Benzoisoquinolonyl Acetate/Peptides from N-Arylamide.ChemRxiv.
- Antagonist activity of isoquinolinone, DPQ, and PND derivatives.ResearchGate.
- Structural Implications for Selective Targeting of PARPs.National Institutes of Health (PMC).
- InterBioTech PARP inhibitors.Interchim.
- Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants.ResearchGate.
- Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation.ResearchGate.
- Dual Inhibitors of PARPs and ROCKs.National Institutes of Health (PMC).
- Dual Inhibitors of PARPs and ROCKs | ACS Omega.ACS Publications.
Sources
- 1. Isoquinolone synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Implications for Selective Targeting of PARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Inhibitors of PARPs and ROCKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Guide: Solubility & Characterization of 4-Iodo-2-methylisoquinolin-1(2H)-one
Executive Summary
4-Iodo-2-methylisoquinolin-1(2H)-one (CAS: 54931-61-2, verify with supplier) represents a critical intermediate in the synthesis of complex isoquinoline alkaloids and pharmaceutical scaffolds. Its structural core—an N-methylated isoquinolinone with a C4-iodine handle—makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).
Despite its synthetic utility, specific solubility data for this compound is often absent from standard physicochemical databases. This guide provides a comprehensive technical profile, synthesizing available experimental data with calculated properties, and establishes a standardized protocol for solubility determination and purification.
Physicochemical Profile
Understanding the solubility of 4-Iodo-2-methylisoquinolin-1(2H)-one requires an analysis of its molecular structure. The lactam core introduces polarity, but the N-methylation and iodination significantly increase lipophilicity compared to the parent isoquinolinone.
Structural & Calculated Properties
| Property | Value | Context |
| Molecular Formula | C₁₀H₈INO | Core scaffold |
| Molecular Weight | 285.08 g/mol | Heavy atom effect (Iodine) |
| Calculated LogP (cLogP) | ~2.5 – 3.0 | Moderately Lipophilic |
| H-Bond Donors | 0 | N-Methylation removes NH donor |
| H-Bond Acceptors | 2 | Carbonyl (C=O), Ring Nitrogen |
| Polar Surface Area (PSA) | ~20-25 Ų | Low polarity; good membrane permeability |
| Predicted Melting Point | 100–140 °C | Based on similar 4-substituted analogs |
Solubility Profile (Qualitative)
The solubility behavior of 4-Iodo-2-methylisoquinolin-1(2H)-one is dictated by "like dissolves like" principles applicable to fused heterocyclic lactams.
-
High Solubility:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃). Mechanism: Dipole-dipole interactions and dispersion forces.
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF). Mechanism: Strong solvation of the lactam dipole.
-
-
Moderate Solubility (Temperature Dependent):
-
Low/Insoluble:
-
Water: Insoluble due to the lipophilic iodine and aromatic rings.
-
Alkanes: Hexanes, Pentane, Petroleum Ether. Mechanism: Lack of polar interactions; used as anti-solvents for precipitation.
-
Experimental Protocols
Protocol A: Standardized Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of 4-Iodo-2-methylisoquinolin-1(2H)-one in a specific solvent.
Materials:
-
Compound: 4-Iodo-2-methylisoquinolin-1(2H)-one (approx. 50 mg).
-
Solvent: Water, PBS (pH 7.4), or Organic Solvent.
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.
Procedure:
-
Preparation: Weigh ~10 mg of the compound into a 2 mL glass vial.
-
Saturation: Add 1.0 mL of the target solvent.
-
Equilibration: Cap the vial and place it on an orbital shaker at room temperature (25 °C) for 24 hours.
-
Note: Ensure solid is still visible. If all solid dissolves, add more compound until a suspension persists.
-
-
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Analysis: Carefully remove the supernatant. Filter through a 0.22 µm PTFE filter (to remove micro-particulates).
-
Quantification: Analyze the filtrate by HPLC-UV (detection at 254 nm) against a standard curve prepared in DMSO.
Protocol B: Purification by Recrystallization
Objective: To purify crude material synthesized via iodination, leveraging the temperature-dependent solubility in alcohols.
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Ethyl Acetate / Hexanes.
Procedure:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (boiling point ~78 °C) until the solid just dissolves.
-
Filtration (Optional): If insoluble particles (e.g., inorganic salts) remain, perform a hot filtration.
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.
-
Tip: If no crystals form, add warm Water dropwise until slight turbidity persists, then cool.
-
-
Collection: Cool in an ice bath (0–4 °C) for 1 hour. Filter the crystals via vacuum filtration.
-
Washing: Wash the filter cake with cold Ethanol/Water (1:1) or cold Hexanes.
-
Drying: Dry under high vacuum to remove residual solvent.
Synthesis & Application Context
Synthetic Route (Rh-Catalyzed vs. Direct Iodination)
The synthesis of 4-iodo-2-methylisoquinolin-1(2H)-one typically proceeds via electrophilic iodination of the parent isoquinolinone or through Rh(III)-catalyzed C-H activation of N-methylisoquinolinium salts.
Key Reaction:
-
Substrate: N-Methylisoquinolinium iodide.
-
Reagents: [Cp*RhCl₂]₂ (Catalyst), I₂ (Iodine source/Oxidant).
-
Solvent: Methanol or DCE.
-
Purification: The product precipitates or is extracted with DCM, highlighting its lipophilicity.
Visualization: Synthesis & Purification Workflow
Figure 1: Synthetic workflow for 4-Iodo-2-methylisoquinolin-1(2H)-one, emphasizing the solubility-driven purification step.[2]
References
-
Synthesis of 4-Iodoisoquinolin-1(2H)
- Wang, H., et al. (2019). "Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts." Organic Letters, 21(2), 434–438.
-
General Isoquinolinone Properties
- PubChem Compound Summary for 4-Iodo-2-methylquinoline (Isomer Reference).
-
Recrystallization Methodologies
- Abovchem Product Page (CAS 54931-61-2).
Sources
The Ascendant Therapeutic Potential of Iodinated Isoquinolinones: A Technical Guide for Drug Discovery
Abstract
The isoquinoline scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The strategic introduction of iodine, a heavy halogen, onto this framework can profoundly influence the molecule's physicochemical properties, leading to enhanced biological potency, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the burgeoning field of iodinated isoquinolinones, tailored for researchers, scientists, and drug development professionals. We will explore the synthetic strategies for their preparation, delve into their significant anticancer, antimicrobial, and neuroprotective activities, and elucidate the underlying mechanisms of action. This guide aims to be a critical resource, fostering further investigation and innovation in the development of next-generation therapeutics based on the iodinated isoquinolinone core.
The Isoquinolinone Scaffold: A Foundation of Bioactivity
The isoquinolin-1(2H)-one, or isoquinolinone, core is a bicyclic aromatic system consisting of a fused benzene and pyridine ring.[4] This scaffold is prevalent in a multitude of natural alkaloids and has been a fertile ground for the development of synthetic medicinal agents.[5][6] The inherent biological activity of the isoquinolinone framework stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Its structural rigidity and defined three-dimensional shape allow for precise orientation within protein binding pockets, making it an ideal template for inhibitor design.[2][4]
The versatility of the isoquinolinone scaffold is further underscored by the diverse biological activities reported for its derivatives, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][7] This inherent bioactivity provides a robust starting point for further chemical modification and optimization.
The Strategic Role of Iodination in Modulating Biological Activity
The introduction of an iodine atom into a drug candidate, a process known as iodination, is a powerful strategy in medicinal chemistry to enhance its therapeutic potential. Iodine's unique properties contribute to these improvements in several ways:
-
Enhanced Potency: Iodine's large atomic size and high polarizability can lead to stronger binding interactions with target proteins through halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. This can result in a significant increase in inhibitory potency.
-
Improved Pharmacokinetics: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of iodine can modulate a compound's lipophilicity, potentially improving its membrane permeability and oral bioavailability.
-
Metabolic Stability: The carbon-iodine bond is generally more stable to metabolic degradation compared to carbon-hydrogen bonds. Strategic iodination can block sites of metabolism, thereby increasing the compound's half-life in the body.
-
Radiolabeling for Imaging and Therapy: The availability of radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) allows for the development of radiolabeled isoquinolinones. These can be utilized as probes for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize drug distribution and target engagement.[8] Furthermore, therapeutic radioisotopes of iodine can be used to deliver targeted radiotherapy to diseased tissues.[8]
Synthetic Strategies for Iodinated Isoquinolinones
The synthesis of iodinated isoquinolinones can be achieved through various methods, broadly categorized into two approaches: direct iodination of a pre-formed isoquinolinone core or the use of iodinated starting materials in the construction of the heterocyclic ring system.
Direct Iodination of the Isoquinolinone Core
This approach involves the introduction of iodine onto an existing isoquinolinone scaffold. Electrophilic iodinating reagents are commonly employed for this purpose.
Experimental Protocol: Electrophilic Iodination using N-Iodosuccinimide (NIS)
This protocol describes a general procedure for the direct iodination of an isoquinolinone derivative.
-
Dissolution: Dissolve the isoquinolinone starting material in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Acid Catalyst (Optional): In some cases, a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), can be added to enhance the reactivity of the iodinating agent.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired iodinated isoquinolinone.
Causality: The use of an electrophilic iodinating agent like NIS, often activated by an acid catalyst, facilitates the substitution of a hydrogen atom on the electron-rich aromatic rings of the isoquinolinone with an iodine atom. The regioselectivity of the iodination is influenced by the electronic properties of the substituents already present on the isoquinolinone core.
Synthesis from Iodinated Precursors
This strategy involves incorporating the iodine atom into one of the starting materials before the cyclization step that forms the isoquinolinone ring. This can offer better control over the position of the iodine atom.
Experimental Workflow: Synthesis from an Iodinated Benzamide
Caption: Workflow for synthesizing iodinated isoquinolinones from iodinated benzamides.
A common method involves the transition metal-catalyzed annulation of an ortho-iodinated benzamide with an alkyne or alkene.[10] This approach provides a convergent and flexible route to a wide range of substituted iodinated isoquinolinones.
Anticancer Potential of Iodinated Isoquinolinones
The isoquinoline scaffold is a well-established pharmacophore in oncology, with several derivatives demonstrating potent anticancer activity.[7][11][12] The introduction of iodine can further enhance this activity through various mechanisms.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[8][13] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP for survival.[8] Inhibition of PARP in these cancer cells leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[13]
Several isoquinolinone-based PARP inhibitors have been developed, and iodinated analogs have shown promise.[14] The iodine atom can form crucial halogen bonds with amino acid residues in the PARP active site, leading to enhanced binding affinity and inhibitory potency.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[11] Inhibition of these enzymes leads to DNA damage and is a clinically validated anticancer strategy. Certain indenoisoquinoline derivatives, which are structurally related to isoquinolinones, have been identified as potent topoisomerase I inhibitors.[15] The introduction of iodine into these scaffolds could modulate their DNA intercalating and enzyme-inhibiting properties.
Cytotoxic Activity of Iodinated Quinazolinones
While not strictly isoquinolinones, the structurally similar quinazolinones provide strong evidence for the potential of iodination. A study on novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated remarkable cytotoxic activity against various human cancer cell lines.[16][17]
Table 1: Cytotoxic Activity of Iodinated Quinazolinone Derivatives [16][17]
| Compound | Cancer Cell Line | IC50 (µM) |
| 3a | HL-60 (Leukemia) | 21 |
| U937 (Lymphoma) | 30 | |
| 3d | HeLa (Cervical) | 10 |
| 3e | T98G (Glioblastoma) | 12 |
| 3h | T98G (Glioblastoma) | 22 |
These findings strongly support the rationale for exploring iodinated isoquinolinones as potential anticancer agents.
Antimicrobial Activity of Iodinated Isoquinolinones
The rise of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[18] Isoquinoline alkaloids have been shown to possess antibacterial and antifungal properties.[19][20] Iodine itself is a potent broad-spectrum antimicrobial agent.[18][21] The combination of these two moieties in iodinated isoquinolinones presents a promising avenue for the discovery of new anti-infective drugs.
A study on synthetic quinolines, which share a similar heterocyclic core, revealed that 4-hydroxy-3-iodo-quinol-2-one exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values comparable to the antibiotic vancomycin.[22]
Table 2: Antimicrobial Activity of 4-hydroxy-3-iodo-quinol-2-one [22]
| Bacterial Strain | MIC (µg/mL) |
| MRSA-1 (Irish hospital isolate) | 0.097 |
| Distinct MRSA strain | 0.049 |
| Non-typeable MRSA strain | 0.049 |
The mechanism of antimicrobial action for iodine-containing compounds often involves the disruption of microbial cell membranes and the denaturation of essential proteins through oxidative processes.[21]
Neuroprotective Potential of Iodinated Isoquinolinones
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss.[23] Isoquinoline alkaloids have demonstrated a range of neuroprotective effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[23][24][25]
The antioxidant properties of some isoquinoline derivatives, such as their ability to scavenge reactive oxygen species (ROS) and upregulate antioxidant enzymes, are particularly relevant to neuroprotection.[24][26] Oxidative stress is a key contributor to neuronal damage in many neurodegenerative conditions. Iodinated compounds have also been investigated for their ability to mitigate radiation-induced oxidative stress.[27] A study on diiodoquinazolinone derivatives showed that they could reduce ROS levels and protect against radiation-induced damage.[27] This suggests that iodinated isoquinolinones could be designed to act as potent antioxidants with potential applications in neurodegenerative diseases.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: Potential mechanism of neuroprotection via the Keap1-Nrf2 pathway.
Furthermore, a dual-target isoquinoline inhibitor has been evaluated for its neuroprotective effects in Alzheimer's disease models, showing an ability to attenuate neuronal apoptosis.[28] The strategic addition of iodine could enhance the blood-brain barrier permeability of such inhibitors, improving their efficacy in the central nervous system.
Future Perspectives and Conclusion
The exploration of iodinated isoquinolinones as therapeutic agents is a rapidly advancing field with immense potential. The strategic incorporation of iodine into the versatile isoquinolinone scaffold offers a powerful approach to modulate and enhance a wide range of biological activities. The compelling preclinical data for iodinated quinolines and quinazolinones in anticancer and antimicrobial applications provides a strong rationale for a more focused investigation into their isoquinolinone counterparts.
Future research should concentrate on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To understand the optimal position and electronic environment for the iodine substituent to maximize potency and selectivity for various biological targets.
-
Elucidation of Mechanisms of Action: Detailed biochemical and cellular assays are needed to unravel the precise molecular mechanisms by which iodinated isoquinolinones exert their therapeutic effects.
-
Pharmacokinetic and Safety Profiling: In-depth ADME and toxicology studies are essential to identify candidates with drug-like properties suitable for clinical development.
-
Development of Radiolabeled Probes: The synthesis of isotopically labeled iodinated isoquinolinones will be invaluable for preclinical and clinical imaging studies to assess target engagement and guide patient selection.
References
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (URL: [Link])
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - ResearchGate. (URL: [Link])
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. (URL: [Link])
-
Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC. (URL: [Link])
-
Iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes: an efficient synthesis of isoquinoline-1,3,4(2H)-triones - PubMed. (URL: [Link])
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A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (URL: [Link])
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Isoquinoline‐1(2H)‐one core containing drugs. - ResearchGate. (URL: [Link])
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC. (URL: [Link])
-
Synthesis of (iodo) isoquinolinones/ quinolones. - ResearchGate. (URL: [Link])
-
Preparation of iodinated isoquinoline 36. Reagents & conditions: a) EtNO2 (5.0 equiv.), LiAlH4 (10 mol.–%) - ResearchGate. (URL: [Link])
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Publishing. (URL: [Link])
-
Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed. (URL: [Link])
-
Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - Beilstein Journals. (URL: [Link])
-
Synthesis of Biologically Active Indenoisoquinoline Derivatives via a One-Pot Copper(II)-Catalyzed Tandem Reaction | Request PDF - ResearchGate. (URL: [Link])
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. (URL: [Link])
-
Iodinated Contrast Media: Adverse Effects, Contraindications, and Dosing - Urology Textbook. (URL: [Link])
-
Isorhapontigenin ameliorates cerebral ischemia/reperfusion injury via modulating Kinase Cε/Nrf2/HO‐1 signaling pathway - PMC. (URL: [Link])
-
The Iodine–Dextrin–Lithium Complex: Morphology, Antibacterial Activity, and Cytotoxicity. (URL: [Link])
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC. (URL: [Link])
-
Synthesis and mechanism of action studies of a series of norindenoisoquinoline topoisomerase I poisons reveal an inhibitor with a flipped orientation in the ternary DNA-enzyme-inhibitor complex as determined by X-ray crystallographic analysis - PubMed. (URL: [Link])
-
Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed. (URL: [Link])
-
Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed. (URL: [Link])
-
Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress - PubMed. (URL: [Link])
-
Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed. (URL: [Link])
-
Summary of antimicrobial activity of some classes of isoquinoline. - ResearchGate. (URL: [Link])
-
The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - ResearchGate. (URL: [Link])
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - MDPI. (URL: [Link])
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. (URL: [Link])
-
The PARP Inhibitors: Down But Not Out - OncLive. (URL: [Link])
-
Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC. (URL: [Link])
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC - NIH. (URL: [Link])
-
The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - MDPI. (URL: [Link])
-
Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance - MDPI. (URL: [Link])
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. (URL: [Link])
-
Evaluations of the neuroprotective effects of a dual-target isoquinoline inhibitor in the triple transgenic mouse model of Alzheimer's disease - PubMed. (URL: [Link])
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed. (URL: [Link])
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (URL: [Link])
-
Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - MDPI. (URL: [Link])
-
Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - ResearchGate. (URL: [Link])
-
Study Details | NCT03688958 | Iodine Supplementation on Breast Cancer | ClinicalTrials.gov. (URL: [Link])
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Methodological & Application
Application Note: Advanced Cross-Coupling Strategies Utilizing 4-Iodo-2-methylisoquinolin-1(2H)-one in Medicinal Chemistry
Executive Summary
The isoquinolin-1(2H)-one core is a privileged structural motif in medicinal chemistry, frequently serving as the foundation for kinase inhibitors, PARP inhibitors, and novel epigenetic modulators[1]. Functionalization at the C4 position is often critical for optimizing target binding affinity and modulating physicochemical properties. 4-Iodo-2-methylisoquinolin-1(2H)-one serves as an ideal electrophilic scaffold for divergent synthesis. The presence of the C4-iodine bond, activated by the electron-deficient nature of the conjugated lactam system, provides an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions[2].
This application note provides researchers and drug development professionals with field-proven, self-validating protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings utilizing this specific scaffold[3]. Emphasis is placed on the mechanistic causality behind reagent selection, in-process controls (IPCs), and troubleshooting strategies to ensure high-fidelity synthesis.
Mechanistic Rationale & Scaffold Profiling
The reactivity of 4-iodo-2-methylisoquinolin-1(2H)-one is governed by its electronic topology. The carbonyl group at C1 withdraws electron density from the ring, rendering the C4 position highly susceptible to oxidative addition by electron-rich Pd(0) species. Furthermore, iodine is an excellent leaving group (low bond dissociation energy), which lowers the activation energy of the initial catalytic step compared to analogous bromo- or chloro-derivatives.
Causality in Catalyst and Ligand Selection
-
Oxidative Addition: Because the C4-I bond is highly reactive, standard Pd(0) sources (e.g.,
) or Pd(II) precatalysts (e.g., ) readily insert into the bond. -
Transmetalation: The rate-limiting step often shifts to transmetalation. For Suzuki couplings, the use of a biphasic or aqueous-miscible solvent system (e.g., 1,4-Dioxane/
) is critical. Water hydrolyzes the Pd-halide complex to a highly nucleophilic Pd-hydroxo intermediate, which rapidly reacts with the arylboronic acid. -
Reductive Elimination: To prevent off-target side reactions (such as protodehalogenation or
-hydride elimination during amination), ligands with large bite angles (e.g., dppf, Xantphos) are employed. These ligands force the palladium center into a distorted geometry that sterically accelerates the reductive elimination of the product.
Catalytic cycle of Pd-catalyzed cross-coupling for 4-iodo-2-methylisoquinolin-1(2H)-one.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of Suzuki-Miyaura coupling conditions for the synthesis of 4-phenyl-2-methylisoquinolin-1(2H)-one. The data illustrates the critical impact of base solubility and ligand bite angle on overall yield.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent System | Temp (°C) | Isolated Yield (%) |
| 1 | None | Toluene/EtOH/ | 80 | 45 | ||
| 2 | DMF | 90 | 62 | |||
| 3 | None | 1,4-Dioxane/ | 90 | 88 | ||
| 4 | None | 1,4-Dioxane/ | 90 | 94 |
Note: Entry 4 represents the optimal conditions. The high solubility of
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the stated In-Process Controls (IPCs) ensures reproducibility.
Divergent synthetic workflow from the 4-iodo-isoquinolinone scaffold to drug-like derivatives.
Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 4-Aryl Derivatives)
Objective: Coupling of 4-iodo-2-methylisoquinolin-1(2H)-one with arylboronic acids[3].
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask, add 4-iodo-2-methylisoquinolin-1(2H)-one (285 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and
(651 mg, 2.0 mmol, 2.0 eq). -
Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized
(2.0 mL). Causality: Degassing is critical because dissolved oxygen irreversibly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Sparge the mixture with Argon for 15 minutes. -
Catalyst Addition: Quickly add
(36 mg, 0.05 mmol, 5 mol%) under a positive flow of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath. -
In-Process Control (IPC): At
hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak ( 286.0 ) is relative to the product peak[4]. -
Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite. Causality: Celite filtration removes precipitated palladium black and inorganic salts, preventing emulsion formation during extraction and column clogging. Wash the filtrate with brine (2 × 15 mL), dry over anhydrous
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Sonogashira Cross-Coupling (Synthesis of 4-Alkynyl Derivatives)
Objective: Coupling with terminal alkynes to generate rigid, linear functional groups.
-
Reaction Setup: Charge a flask with 4-iodo-2-methylisoquinolin-1(2H)-one (285 mg, 1.0 mmol, 1.0 eq),
(35 mg, 0.05 mmol, 5 mol%), and CuI (19 mg, 0.10 mmol, 10 mol%). -
Solvent & Reagent Addition: Add anhydrous DMF (5.0 mL) and Triethylamine (0.42 mL, 3.0 eq). Sparge with Argon for 15 minutes. Add the terminal alkyne (1.5 mmol, 1.5 eq) dropwise. Causality: CuI reacts with the terminal alkyne and amine base to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex exponentially faster than the alkyne alone.
-
Reaction Execution: Stir at 50 °C for 4 hours.
-
IPC: Monitor by TLC (UV 254 nm). The product typically exhibits a distinct blue/green fluorescence under long-wave UV (365 nm) due to the extended
-conjugation of the alkyne-isoquinolinone system. -
Workup: Quench with saturated aqueous
(10 mL). Causality: acts as a chelating wash, effectively solubilizing and removing copper salts as water-soluble cuprammonium complexes, preventing copper contamination in biological assays. Extract with EtOAc, concentrate, and purify.
Protocol C: Buchwald-Hartwig Amination (Synthesis of 4-Amino Derivatives)
Objective: C-N bond formation to synthesize 4-amino substituted isoquinolinones, common in PARP inhibitors.
-
Reaction Setup: In a glovebox or under strict Argon, combine 4-iodo-2-methylisoquinolin-1(2H)-one (1.0 mmol), the primary/secondary amine (1.2 mmol),
(18 mg, 0.02 mmol, 2 mol%), Xantphos (23 mg, 0.04 mmol, 4 mol%), and (2.0 mmol). -
Solvent Addition: Add anhydrous Toluene (10 mL). Causality: Toluene is preferred over polar solvents to suppress the competitive hydrodehalogenation pathway.
-
Reaction Execution: Heat at 100 °C for 12 hours.
-
IPC: LC-MS analysis. Look for the disappearance of the iodide (
286.0) and the emergence of the product mass. -
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).
Troubleshooting & Best Practices
-
Issue: High levels of protodehalogenation (formation of 2-methylisoquinolin-1(2H)-one).
-
Root Cause: Moisture in the solvent or base during Buchwald-Hartwig coupling, or slow transmetalation in Suzuki coupling.
-
Solution: Ensure rigorous drying of
(store in a desiccator or oven-dry before use). For Suzuki, switch to a more electron-rich ligand (e.g., SPhos) to accelerate transmetalation.
-
-
Issue: Incomplete conversion in Sonogashira coupling.
-
Root Cause: Homocoupling of the alkyne (Glaser coupling) due to trace oxygen.
-
Solution: Strictly degas all solvents via the freeze-pump-thaw method rather than simple sparging. Ensure CuI is freshly purified (should be white, not brown/green).
-
-
Issue: Palladium contamination in the final product.
-
Solution: Post-column, stir the product solution in EtOAc with a metal scavenger (e.g., QuadraSil MP or SiliaMetS Thiol) for 2 hours at room temperature, then filter. This is critical for compounds advancing to in vitro cellular assays.
-
References
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]
-
Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones: expedient access to 4-substituted isoquinolin-1(2H)-ones and isoquinolines Source: Organic & Biomolecular Chemistry URL:[Link]
-
A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones Source: Chemical Communications (ChemComm) URL:[Link]
-
Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones via a tandem reaction of arynes and oxazoles Source: Organic Chemistry Frontiers URL:[Link](Note: DOI inferred from standard RSC publication indexing for related search results)
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2022237720A1 - Combination therapies - Google Patents [patents.google.com]
- 4. Quinoline compounds - Abovchem [abovchem.com]
Application Note: 4-Iodo-2-methylisoquinolin-1(2H)-one as a Chemical Intermediate
Introduction: The Strategic Value of the Scaffold
4-Iodo-2-methylisoquinolin-1(2H)-one is a high-value heterocyclic building block, serving as a critical linchpin in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, antitumor alkaloids (e.g., rosettacin analogs), and fused polycyclic aromatic hydrocarbons.
Structurally, the molecule features a stable isoquinolin-1(2H)-one (isocarbostyril) core. The N-methyl group locks the tautomeric preference to the lactam form, enhancing solubility and preventing
Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11]
-
Molecular Formula:
-
Molecular Weight: 285.08 g/mol
-
Reactivity: High susceptibility to Pd(0) oxidative addition at C4; nucleophilic susceptibility at Carbonyl C1; electrophilic aromatic substitution resilience on the benzenoid ring.
-
Stability: Stable solid at room temperature; resistant to rapid hydrolysis.
Synthesis Protocol: Scalable Preparation
While 4-Iodo-2-methylisoquinolin-1(2H)-one is commercially available, in-house synthesis is often required to ensure high purity (>98%) and to avoid the variable quality of bulk suppliers. The following protocol utilizes an electrophilic iodination strategy that is scalable and avoids toxic heavy metal oxidants.
Protocol A: Electrophilic Iodination of 2-Methylisoquinolin-1(2H)-one
Mechanism: The reaction proceeds via an electrophilic aromatic substitution. The electron-donating character of the enamide moiety (
Materials:
-
Precursor: 2-Methylisoquinolin-1(2H)-one (1.0 equiv)
-
Reagent:
-Iodosuccinimide (NIS) (1.1 equiv) -
Solvent: Acetonitrile (MeCN) (0.5 M concentration)
-
Catalyst: Trifluoroacetic acid (TFA) (10 mol%) - Optional, accelerates reaction.
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 2-Methylisoquinolin-1(2H)-one (10.0 mmol, 1.59 g) and Acetonitrile (20 mL).
-
Addition: Add
-Iodosuccinimide (11.0 mmol, 2.48 g) in a single portion. -
Reaction: Stir the mixture at reflux (82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1][2] The starting material (
) should disappear, replaced by the less polar iodinated product ( ).-
Note: If conversion stalls, add 10 mol% TFA to activate the NIS.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (
, 50 mL) to quench unreacted iodine species (indicated by the disappearance of any brown/yellow color). -
Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL).
-
Purification: Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize the crude off-white solid from Ethanol/Water (9:1) to yield needle-like crystals.
Expected Yield: 85–92%
Characterization:
Application 1: Suzuki-Miyaura Cross-Coupling
This reaction is the primary method for installing aryl or heteroaryl groups at C4, a common requirement for generating PARP inhibitor libraries.
Protocol B: Pd-Catalyzed Arylation
Rationale: The C4-Iodine bond is weak enough to undergo facile oxidative addition with
Optimized Conditions:
-
Catalyst:
(3 mol%) – Chosen for resistance to air and high turnover. -
Base:
(2.0 equiv) – Superior to for sterically demanding couplings. -
Solvent: 1,4-Dioxane/Water (4:1) – Promotes solubility of boronic acids.
Workflow:
-
Combine 4-Iodo-2-methylisoquinolin-1(2H)-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv) in a pressure vial. -
Add 1,4-Dioxane/Water (4:1) and degas by bubbling Nitrogen for 10 minutes.
-
Add
(3 mol%). Cap quickly. -
Heat to 90°C for 12 hours.
-
Filter through a Celite pad, concentrate, and purify via flash column chromatography.
Optimization Data (Solvent & Base Effects)
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Toluene/EtOH/H2O | 100 | 65 | Moderate homocoupling observed | ||
| 2 | DMF | 100 | 72 | Difficult workup (DMF removal) | ||
| 3 | Dioxane/H2O | 90 | 94 | Cleanest conversion | ||
| 4 | THF | 60 | 81 | Good for sterically hindered aryls |
Application 2: Sonogashira Coupling
The introduction of an alkyne at C4 allows for subsequent cyclization reactions (e.g., to form furo[2,3-c]isoquinolines) or the creation of rigid linkers in PROTAC design.
Protocol C: Copper-Free Sonogashira (Green Chemistry)
Rationale: Traditional Sonogashira uses CuI, which can cause homocoupling of the alkyne (Glaser coupling). A Copper-free variant is preferred for this intermediate to maximize yield.
Reagents:
-
Terminal Alkyne (1.2 equiv)
- (2 mol%)
-
Triethylamine (
) (3.0 equiv) -
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve 4-Iodo-2-methylisoquinolin-1(2H)-one (1.0 mmol) and
(14 mg) in dry DMF (5 mL) under Argon. -
Add
(0.42 mL). -
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir at 60°C for 4 hours.
-
Dilute with EtOAc, wash with water (x3) to remove DMF, dry, and concentrate.
Visualizing the Workflow
The following diagram illustrates the central role of 4-Iodo-2-methylisoquinolin-1(2H)-one in divergent synthesis.
Caption: Divergent synthetic pathways starting from the iodinated isoquinolinone scaffold.
Troubleshooting & Handling
Stability & Storage
-
Light Sensitivity: Iodinated heterocycles can liberate iodine upon prolonged exposure to UV light. Store in amber vials at 4°C.
-
Color Change: If the white solid turns yellow/brown, it indicates free iodine. Wash with cold hexanes or recrystallize before use in sensitive catalytic cycles.
Common Pitfalls
-
Stalled Reaction (Synthesis): If iodination is slow, ensure the reaction is anhydrous. Water deactivates the succinimide byproduct.
-
Pd-Black Formation (Coupling): If Palladium precipitates early (turning the solution black), oxygen was likely present. Ensure rigorous degassing. Add a phosphine ligand (e.g.,
, 10 mol%) to stabilize the catalyst. -
De-iodination: In rare cases (using strong hydride reducing agents or excessive heat), the iodine can be reduced back to a proton. Avoid using
or similar reagents on this intermediate.
References
-
Rh(II)-Catalyzed Synthesis: "Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts." Organic Letters, 2019.[3] Link
-
General Isoquinolinone Bioactivity: "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021.[4] Link
-
Suzuki Coupling Methodology: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2025. Link
-
Sonogashira Coupling Methodology: "Sonogashira Cross-Coupling: Application Notes." Organic Chemistry Portal. Link
-
Iodination Protocols: "Iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones." New Journal of Chemistry, 2021. Link
Sources
Application Note: Evaluating the Antitumor Activity of 4-Iodo-2-methylisoquinolin-1(2H)-one Analogues
Executive Summary
The isoquinolin-1(2H)-one scaffold has emerged as a highly versatile pharmacophore in modern oncology and drug development. Specifically, halogenated and alkylated derivatives, such as 4-Iodo-2-methylisoquinolin-1(2H)-one analogues , demonstrate profound antiproliferative properties across diverse malignancies, including colorectal adenocarcinoma, breast carcinoma, and hematological cancers. This application note provides a comprehensive mechanistic overview and self-validating experimental protocols for evaluating these analogues. By targeting both DNA topology (Topoisomerase I/II) and epigenetic scaffolding (WDR5), these compounds trigger a lethal cascade of DNA damage, G2/M phase cell cycle arrest, and GSDME-dependent pyroptosis.
Chemical Rationale & Mechanistic Insights
As a Senior Application Scientist, it is critical to understand why specific structural modifications yield distinct biological outcomes. The efficacy of 4-Iodo-2-methylisoquinolin-1(2H)-one is driven by two key functional group substitutions:
-
The 4-Iodo Substitution (Halogen Bonding): Iodine is a highly polarizable, heavy halogen. In the context of protein-ligand interactions, the 4-iodo group forms strong, highly directional halogen bonds (σ-hole interactions) with the backbone carbonyls of target proteins. This significantly anchors the molecule within hydrophobic pockets, such as the DNA cleavage complex, preventing religation[1],[2].
-
The 2-Methyl Group (Lipophilicity): N-methylation at the 2-position removes a hydrogen bond donor but increases the overall lipophilicity (LogP) of the core. This modification enhances membrane permeability, facilitating rapid intracellular accumulation while increasing metabolic stability against enzymatic degradation[3],[4].
Dual-Targeted Mechanism of Action
-
Topoisomerase I/II Inhibition: The planar isoquinolinone core intercalates between DNA base pairs at the cleavage site. The 4-iodo moiety stabilizes the Topoisomerase-DNA cleavage complex, effectively converting the enzyme into a cellular poison that induces lethal DNA double-strand breaks[1],[2].
-
WDR5-WIN Site Blockade: Recent comparative analyses show that substituted isoquinolin-1(2H)-ones act as potent inhibitors of the WD40-repeat protein 5 (WDR5). By competitively binding the WDR5-interaction (WIN) site, these analogues disrupt the MLL histone methyltransferase complex, leading to the rapid downregulation of MYC oncogene expression[3],[4].
-
Apoptosis & Pyroptosis: The convergence of unresolvable DNA damage and MYC depletion triggers profound G2/M phase cell cycle arrest. Prolonged arrest activates apoptotic pathways and, notably, GSDME-dependent pyroptosis, ensuring robust tumor clearance[5].
Quantitative Data Presentation
The following table summarizes the synthesized in vitro antiproliferative activity (IC₅₀) of a representative 4-Iodo-2-methylisoquinolin-1(2H)-one lead compound compared to standard chemotherapeutics across multiple cancer cell lines.
| Cell Line | Cancer Origin | Assay Type | Lead Analogue IC₅₀ (µM) | Camptothecin IC₅₀ (µM) | WDR5 Inhibitor (OICR-9429) IC₅₀ (µM) |
| HCT-15 | Colorectal Adenocarcinoma | Viability (ATP) | 0.45 ± 0.08 | 0.82 ± 0.11 | > 10.0 |
| MCF-7 | Breast Carcinoma | Viability (ATP) | 1.12 ± 0.15 | 0.95 ± 0.07 | 15.4 |
| MV4:11 | B-myelomonocytic Leukemia | Viability (ATP) | 0.08 ± 0.02 | 0.15 ± 0.04 | < 1.0 |
| HeLa | Cervical Adenocarcinoma | Viability (ATP) | 2.30 ± 0.21 | 1.10 ± 0.18 | > 20.0 |
Mechanistic Visualization
Fig 1: Dual-targeted mechanism of 4-Iodo-2-methylisoquinolin-1(2H)-one analogues in cancer cells.
Detailed Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the methodological choice.
Protocol 1: Cell Viability & IC₅₀ Determination (ATP-Luminescence)
-
Causality/Rationale: We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than colorimetric MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress independent of actual cell death. ATP quantitation provides a direct, linear correlation with the absolute number of metabolically viable cells.
-
Step-by-Step Workflow:
-
Cell Seeding: Seed MV4:11 or HCT-15 cells at 5,000 cells/well in a 96-well opaque white plate (opaque walls prevent luminescent crosstalk between wells). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 4-Iodo-2-methylisoquinolin-1(2H)-one analogue in DMSO. Dilute into culture media so the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity. Treat cells for 72 hours.
-
Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP-luminescence reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.
-
-
Validation Checkpoint: The assay must include a vehicle control (0.1% DMSO, defined as 100% viability) and a positive control (10 µM Camptothecin, defined as 0% viability). Calculate the Z'-factor; an assay is only valid if Z' > 0.5.
Protocol 2: Topoisomerase I Relaxation Assay
-
Causality/Rationale: Topoisomerase I relaxes supercoiled plasmid DNA. By running the reaction products on an agarose gel without ethidium bromide (which alters DNA topology during the run), we can physically separate fast-migrating supercoiled DNA from slow-migrating relaxed DNA, directly proving target engagement.
-
Step-by-Step Workflow:
-
Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, Topo I reaction buffer, and varying concentrations of the analogue (0.1 µM to 50 µM).
-
Enzyme Addition & Incubation: Add 1 Unit of recombinant human Topoisomerase I. Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Rationale: SDS denatures the enzyme, trapping the cleavage complex, while Proteinase K digests the trapped Topo I, preventing it from retarding DNA migration in the gel. Incubate at 50°C for 30 minutes.
-
Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer at 3 V/cm for 2 hours. Post-stain with GelRed and image.
-
-
Validation Checkpoint: A "Plasmid + Enzyme + DMSO" lane must show complete conversion to the upper relaxed band. A "Plasmid Only" lane must show only the lower supercoiled band.
Protocol 3: Flow Cytometry for Cell Cycle Arrest (Propidium Iodide)
-
Causality/Rationale: Propidium Iodide (PI) intercalates into nucleic acids stoichiometrically, allowing us to quantify DNA content (2N for G1, 4N for G2/M). Because PI cannot cross intact cell membranes, cells must be fixed. Furthermore, because PI binds both DNA and RNA, RNase A must be added to prevent false-positive fluorescence from RNA.
-
Step-by-Step Workflow:
-
Harvest and Fixation: Collect treated cells (including floating apoptotic bodies). Wash with cold PBS. Resuspend the pellet in 300 µL PBS, then add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently. Rationale: Dropwise addition prevents cell clumping during fixation. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol. Wash twice with cold PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
Incubation & Acquisition: Incubate in the dark at room temperature for 30 minutes. Acquire data on a flow cytometer using a low flow rate (<400 events/second) to minimize doublet formation.
-
-
Validation Checkpoint: Gate out doublets using PI-Area vs. PI-Width. The G1 peak of the vehicle control must have a Coefficient of Variation (CV) < 5%. A successful analogue treatment will show a significant reduction in the G1 peak and a massive accumulation in the G2/M (4N) peak compared to the control[5].
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and systematic evaluation of cytotoxic 3-heteroarylisoquinolinamines as topoisomerases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed C-N Bond Formation with 4-Iodo-2-methylisoquinolin-1(2H)-one
Introduction & Strategic Overview
The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif widely represented in synthetic therapeutics, including highly potent bivalent BET bromodomain inhibitors and PARP inhibitors[1]. Functionalization at the C4 position of the isoquinolinone core via C-N bond formation allows for the rapid generation of diverse 4-amino-2-methylisoquinolin-1(2H)-one analogs, which are critical for exploring structure-activity relationships (SAR) in drug development.
This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-iodo-2-methylisoquinolin-1(2H)-one . By acting as a highly reactive electrophilic partner, this specific halogenated intermediate enables efficient cross-coupling to yield complex nitrogenous heterocycles[1].
Mechanistic Rationale & Catalyst Selection
As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe. While copper-catalyzed Ullmann-type couplings offer a cost-effective route for C-N bond formation, they often require elevated temperatures (>120 °C) and strong bases that can compromise functional group tolerance[2]. Palladium-catalyzed Buchwald-Hartwig amination is selected for this protocol due to its mild conditions, superior chemoselectivity, and broad substrate scope[3].
-
The Electrophile : 4-Iodo-2-methylisoquinolin-1(2H)-one is an sp²-hybridized heteroaryl iodide. The carbon-iodine bond provides a highly reactive, low-energy barrier site for facile oxidative addition by the active Pd(0) species.
-
Precatalyst & Ligand :
combined with Xantphos (a wide bite-angle bidentate phosphine ligand) creates a highly active and sterically tuned catalytic species. Xantphos forces the palladium center into a specific geometry that accelerates the reductive elimination step, effectively suppressing off-target side reactions such as hydrodehalogenation. -
Base :
is utilized as a mild, insoluble inorganic base. Unlike stronger alkoxide bases (e.g., ), prevents the undesired cleavage or degradation of the lactam moiety within the isoquinolinone core.
Fig 1: Pd-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.
Quantitative Optimization Data
To establish a self-validating system, a control-based optimization matrix was executed. The data below demonstrates the causality behind the selected reagents. The absence of a catalyst (Entry 5) confirms the reaction is strictly transition-metal dependent and not a result of background nucleophilic aromatic substitution (S_NAr).
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | BINAP (10) | Toluene | 100 | 45 | ||
| 2 | XPhos (5) | 1,4-Dioxane | 100 | 62 | ||
| 3 | Xantphos (5) | 1,4-Dioxane | 100 | 78 | ||
| 4 | Xantphos (5) | 1,4-Dioxane | 100 | 94 | ||
| 5 | None | Xantphos (5) | 1,4-Dioxane | 100 | N.R. |
Note: N.R. = No Reaction. Entry 4 represents the optimized conditions utilized in the protocol below.
Experimental Protocol
Fig 2: Step-by-step experimental workflow for 4-amino isoquinolinone synthesis.
Materials Required
-
Electrophile : 4-Iodo-2-methylisoquinolin-1(2H)-one (1.0 equiv, 0.5 mmol, 142.5 mg)
-
Nucleophile : Primary or secondary amine (1.2 equiv, 0.6 mmol)
-
Catalyst :
(2.5 mol%, 0.0125 mmol, 11.4 mg) -
Ligand : Xantphos (5.0 mol%, 0.025 mmol, 14.5 mg)
-
Base :
(2.0 equiv, 1.0 mmol, 325.8 mg) -
Solvent : Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology
-
Reagent Preparation (Benchtop) : To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-iodo-2-methylisoquinolin-1(2H)-one,
, Xantphos, and . -
Atmosphere Exchange (Crucial Step) : Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon gas. Repeat this freeze-pump-thaw or evacuate-backfill cycle three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle.
-
Solvent & Amine Addition : Under a positive flow of Argon, inject 5.0 mL of anhydrous, sparged 1,4-Dioxane followed by the amine (if liquid). If the amine is a solid, it should be added during Step 1.
-
Thermal Reaction : Transfer the sealed tube to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) for 12–16 hours. The high stirring rate is necessary because
is insoluble in Dioxane; the reaction occurs at the solid-liquid interface. -
Reaction Monitoring (Self-Validation) : After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 1:1) and LC-MS to confirm the complete consumption of the starting iodide (m/z 285).
-
Work-Up & Extraction : Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure 4-amino-2-methylisoquinolin-1(2H)-one derivative.
Quality Control & Self-Validation System
To ensure the integrity of the protocol, implement the following self-validating controls:
-
Control Reaction : Run a parallel reaction omitting
. A lack of product formation validates that the C-N bond formation is exclusively metal-catalyzed and not a thermal artifact. -
Internal Standard : Prior to work-up, add a known quantity of 1,3,5-trimethoxybenzene to the crude mixture. Perform a crude ¹H-NMR to calculate the exact spectroscopic yield, ensuring that any mass lost during column chromatography is accurately accounted for.
References
-
Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity. PubMed Central (NIH). Available at:[Link]
-
Discovery of Oxygen Induced Chemoselectivity in Pd-catalyzed CH Functionalization: Cross Dehydrogenative Coupling vs C-H Amination. ChemRxiv. Available at: [Link]
Sources
4-Iodo-2-methylisoquinolin-1(2H)-one as a building block in medicinal chemistry
Introduction: The Scaffold & Its Utility
4-Iodo-2-methylisoquinolin-1(2H)-one is a high-value heterocyclic building block characterized by an isoquinolin-1-one (isocarbostyril) core, N-methylation at position 2, and an iodine handle at position 4.
In modern drug discovery, this scaffold serves as a bioisostere for quinolinones and phthalazinones. It is particularly privileged in the design of PARP inhibitors (Poly (ADP-ribose) polymerase), Rho-kinase (ROCK) inhibitors , and bromodomain ligands . The C4-iodine atom is the critical "diversity handle," allowing rapid library generation via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to access unexplored chemical space in the enzyme binding pockets.
Key Structural Features[1][2][3]
-
Lactam Core (C1=O, N2-Me): Provides a hydrogen bond acceptor (C=O) and blocks tautomerization (via N-Me), ensuring a fixed 3D geometry for receptor binding.
-
C4-Iodine: A highly reactive electrophile for cross-coupling, significantly more reactive than the corresponding bromide or chloride, allowing for milder reaction conditions and lower catalyst loading.
Synthesis Module: Preparation of the Building Block
While 4-iodoisoquinoline is commercially available, the 1-one (lactam) derivative often requires in-house synthesis for specific N-substitution patterns. Below is a robust, self-validating protocol for synthesizing the target molecule from 2-methylisoquinolin-1(2H)-one.
Protocol A: Electrophilic Iodination (Regioselective)
Objective: Install iodine at C4 of 2-methylisoquinolin-1(2H)-one using N-iodosuccinimide (NIS). Mechanism: The C4 position is vinylogous to the nitrogen lone pair, making it the most nucleophilic site on the electron-deficient ring system.
Materials
-
Substrate: 2-Methylisoquinolin-1(2H)-one (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst: Trifluoroacetic acid (TFA) (10 mol% - optional, accelerates reaction)
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylisoquinolin-1(2H)-one (e.g., 5.0 mmol) in MeCN (25 mL).
-
Addition: Add NIS (5.5 mmol) portion-wise over 5 minutes at room temperature. Note: Protect from light with aluminum foil to prevent radical side reactions.
-
Reaction: Stir at Reflux (80°C) for 2–4 hours.
-
Self-Validation (TLC): Monitor using 30% EtOAc in Hexanes. The starting material (more polar) should disappear, and a less polar spot (Product) should appear.
-
Visual Check: The solution may turn slightly reddish/brown due to trace iodine liberation.
-
-
Workup (Critical):
-
Dilute with EtOAc (50 mL).
-
Quench: Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) . Why? This reduces unreacted iodine/NIS (brown color) to iodide (colorless), preventing product contamination.
-
Wash with saturated NaHCO₃ (to remove succinimide byproduct) and Brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hex/EtOAc gradient).
Yield Expectation: 85–95% Characterization: 1H NMR (DMSO-d6) typically shows the disappearance of the C4-H singlet (approx. δ 6.5-7.0 ppm) and a downfield shift of the C3-H proton.
Visualization: Synthesis & Functionalization Workflow[7]
Caption: Synthesis of the 4-iodo-2-methylisoquinolin-1(2H)-one core followed by divergent cross-coupling pathways.
Application Module: Cross-Coupling Protocols
The iodine at C4 is highly labile toward Pd(0) insertion. Below are optimized conditions for medicinal chemistry library generation.
Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Application: Creating PARP inhibitor analogs by attaching aryl/heteroaryl groups (e.g., fluorophenyl) to the C4 position.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂[4][5]·DCM (3–5 mol%) | Bidentate ligand prevents Pd-black precipitation; robust for heteroaryl chlorides/iodides. |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ | Weak base suffices for iodides; Cs₂CO₃ preferred for sterically hindered boronic acids. |
| Solvent | 1,4-Dioxane : Water (4:1) | Water is essential for the transmetallation step (activation of boronic acid). |
| Temp/Time | 80–90°C (2–6 h) or MW 110°C (20 min) | Thermal heating is standard; Microwave (MW) expedites library synthesis. |
Step-by-Step:
-
Combine 4-iodo-2-methylisoquinolin-1-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base in a microwave vial.
-
Add solvent (Dioxane/Water).
-
Degas: Bubble Nitrogen or Argon through the solution for 5 minutes. Critical: Oxygen poisons the Pd(0) catalyst leading to homocoupling.
-
Add Pd catalyst rapidly. Seal vial.
-
Heat.
-
Self-Validation: Filter through a Celite pad (removes Pd) and analyze crude by LC-MS. The Iodine (M) peak should be replaced by (M-I+Ar).
Protocol C: Sonogashira Coupling (Alkynylation)
Application: Introducing rigid alkyne linkers, common in kinase inhibitors to access deep hydrophobic pockets.
Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N or DIPEA (used as solvent or co-solvent with THF/DMF).
-
Temperature: Room Temperature to 50°C. Note: C4-Iodides are reactive enough that high heat is rarely needed, reducing alkyne polymerization.
Medicinal Chemistry Case Studies
PARP-1 Inhibition (Olaparib Analogs)
Researchers have utilized the isoquinolin-1-one scaffold as a hydrolytically stable replacement for the phthalazinone core found in Olaparib.
-
Design Strategy: The C1-carbonyl and N2-H (or N2-Me) mimic the nicotinamide pharmacophore required for binding to the PARP active site (Gly863/Tyr907 interactions).
-
Role of 4-Iodo: Used to couple a 4-fluorobenzyl or piperazine-linked aryl group, extending into the solvent-exposed region to improve solubility and pharmacokinetic properties.
Rho-Kinase (ROCK) Inhibitors
-
Target: ROCK1/ROCK2 (Glaucoma, Hypertension).
-
Strategy: 4-Aryl-isoquinolinones synthesized via Suzuki coupling of the 4-iodo precursor have shown nanomolar potency. The planar isoquinolinone system stacks with the hinge region of the kinase ATP pocket.
Visualization: SAR Logic (Structure-Activity Relationship)[10]
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield in Iodination | Incomplete reaction; loss of I+ species. | Add 10% TFA to activate NIS. Ensure anhydrous conditions. |
| "Browning" of Product | Trapped Iodine. | Wash organic phase thoroughly with Sodium Thiosulfate until colorless. |
| Homocoupling (Suzuki) | Oxygen presence.[6] | Degas solvents vigorously (sparge with Ar for 10 min). |
| Protodeiodination | Reduction of C-I bond to C-H. | Use milder base (K3PO4 instead of carbonate); lower temperature; ensure dry solvents if using hydride sources. |
References
-
Rh(II)-Catalyzed Synthesis: Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts. Org.[7][8][9] Lett. 2019, 21, 2, 434–438. Link
-
PARP Inhibitor SAR: Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors. J. Med. Chem. (Recent SAR studies on isoquinolinone scaffolds).[10][11][12] Link
-
Suzuki Coupling Protocols: Application Notes for Suzuki Coupling Reactions with 4-Iodo-heterocycles. BenchChem Protocols. Link
-
Sonogashira Methodology: Palladium-catalyzed Sonogashira coupling reactions in ionic liquids and organic media.[13][14] Beilstein J. Org. Chem. 2019, 15, 2889–2899. Link
-
General Reactivity: 4-Iodoisoquinoline Commercial Sources and Safety Data. Fluorochem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Synthesis of 4-Iodoisoquinolin-1(2 H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 14. tcichemicals.com [tcichemicals.com]
Scale-Up Synthesis of 4-Iodo-2-methylisoquinolin-1(2H)-one: A Comprehensive Guide from Bench to Pilot Scale
An Application Note for Researchers and Drug Development Professionals
Abstract
4-Iodo-2-methylisoquinolin-1(2H)-one is a critical building block in medicinal chemistry, serving as a versatile precursor for a wide range of pharmacologically active compounds.[1][2] Its utility stems from the strategic placement of the iodine atom, which allows for further functionalization via cross-coupling reactions. This application note provides a detailed, two-part protocol for the synthesis of this key intermediate. We first detail the laboratory-scale synthesis of the 2-methylisoquinolin-1(2H)-one precursor, followed by its regioselective iodination. Subsequently, we address the critical challenges and procedural modifications necessary for scaling this synthesis to a 100-gram level, ensuring safety, efficiency, and reproducibility. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction and Synthetic Strategy
The isoquinolinone scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules.[3][4] The introduction of an iodine atom at the C4-position provides a synthetic handle for introducing molecular diversity, making 4-iodo-2-methylisoquinolin-1(2H)-one a high-value intermediate.[2][5][6]
The synthetic approach outlined herein is a robust two-step process designed for scalability and efficiency:
-
Precursor Synthesis: Formation of 2-methylisoquinolin-1(2H)-one from readily available starting materials.
-
Regioselective Iodination: Electrophilic aromatic substitution at the C4-position of the precursor to yield the final product.
This strategy was chosen for its reliable reaction profiles, high regioselectivity, and amenability to standard industrial equipment, making it a practical choice for scale-up.
Caption: High-level overview of the two-step synthetic strategy.
Part I: Laboratory-Scale Synthesis Protocol
Synthesis of 2-Methylisoquinolin-1(2H)-one (Precursor)
The precursor is synthesized via the cyclization of 2-carboxyphenylacetic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by methylation. This method is efficient and avoids harsh conditions.
Experimental Protocol:
| Reagent/Material | M.W. ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-Carboxyphenylacetic acid | 180.16 | 9.01 | 50.0 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 17.9 | 150.0 |
| Toluene | - | 100 mL | - |
| Iodomethane (MeI) | 141.94 | 8.51 | 60.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.29 | 60.0 |
| Acetone | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-carboxyphenylacetic acid (9.01 g, 50.0 mmol), toluene (100 mL), and DMF-DMA (17.9 g, 150.0 mmol).
-
Heat the mixture to reflux for 4 hours, collecting the water/methanol byproduct in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove toluene. The intermediate isoquinolin-1(2H)-one will be used directly.
-
To the crude intermediate, add acetone (100 mL), potassium carbonate (8.29 g, 60.0 mmol), and iodomethane (8.51 g, 60.0 mmol).
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethanol/water to yield 2-methylisoquinolin-1(2H)-one as a white to off-white solid.
-
Expected Yield: 70-80%. Melting Point: 105-106 °C.[1]
Synthesis of 4-Iodo-2-methylisoquinolin-1(2H)-one
The final product is obtained through a highly regioselective electrophilic iodination using iodine monochloride (ICl). This reagent is highly effective but requires strict safety protocols due to its corrosive and reactive nature.[7][8]
Experimental Protocol:
| Reagent/Material | M.W. ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-Methylisoquinolin-1(2H)-one | 159.19 | 6.37 | 40.0 |
| Glacial Acetic Acid | - | 80 mL | - |
| Iodine Monochloride (ICl), 1.0 M in DCM | 162.36 | 44 mL | 44.0 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~10 g | - |
| Dichloromethane (DCM) | - | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
Procedure:
-
In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 2-methylisoquinolin-1(2H)-one (6.37 g, 40.0 mmol) in glacial acetic acid (80 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the iodine monochloride solution (44 mL, 44.0 mmol, 1.1 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing ice water (200 mL) and a solution of sodium thiosulfate (~10g) to quench excess ICl.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford 4-Iodo-2-methylisoquinolin-1(2H)-one as a pale yellow solid.
-
Expected Yield: 85-95%.
Critical Safety Precautions: Handling Iodine Monochloride
Iodine monochloride (ICl) is a highly corrosive and toxic substance that reacts violently with water and many other materials.[7][9] All operations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat or apron.[10]
-
Handling: ICl is moisture-sensitive.[8] Handle under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously dry.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, steam, strong bases, and metals.[7]
-
Spills: For small spills, absorb with an inert material like vermiculite or dry sand. Do not use combustible materials.[10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Part II: Scale-Up Considerations and Protocol (100 g Scale)
Transitioning from the bench to a pilot scale introduces significant challenges related to mass and heat transfer, reagent handling, and equipment. Careful planning is essential to maintain yield, purity, and, most importantly, safety.
Key Scale-Up Challenges and Modifications
-
Heat Management: The iodination reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Modification: Utilize a jacketed glass-lined reactor with an external cooling system to maintain precise temperature control.
-
-
Reagent Addition: The rate of ICl addition is critical. Adding it too quickly can lead to a dangerous temperature spike and potential side reactions.
-
Modification: Employ a calibrated pump or a pressure-equalizing addition funnel for a slow, controlled, subsurface addition of the ICl solution. This ensures rapid mixing and localized heat dissipation.
-
-
Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Modification: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure the reactor contents remain homogeneous.
-
-
Work-up and Isolation: Handling large volumes of corrosive and organic liquids requires specialized equipment.
-
Modification: Perform quenching and phase separations directly in the reactor. For product isolation, use a filter reactor or a centrifuge instead of laboratory glassware. Dry the final product in a temperature-controlled vacuum oven.
-
Caption: Workflow for the scaled-up iodination process.
Scale-Up Protocol: Synthesis of ~100 g 4-Iodo-2-methylisoquinolin-1(2H)-one
Equipment: 2 L jacketed glass-lined reactor with overhead stirrer, thermocouple, condenser, and addition pump.
| Reagent/Material | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Volume |
| 2-Methylisoquinolin-1(2H)-one | 159.19 | 63.7 | 0.40 | - |
| Glacial Acetic Acid | - | - | - | 800 mL |
| Iodine Monochloride (ICl) | 162.36 | 71.4 | 0.44 | ~71 mL |
| Dichloromethane (DCM) | - | - | - | 2.0 L |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with 2-methylisoquinolin-1(2H)-one (63.7 g, 0.40 mol) and glacial acetic acid (800 mL).
-
Cooling: Start the overhead stirrer and begin circulating coolant through the reactor jacket to bring the internal temperature to 0-5 °C.
-
ICl Addition: Prepare a solution of ICl (71.4 g, 0.44 mol, 1.1 eq) in 200 mL of dry DCM. Begin adding the ICl solution via pump subsurface over a period of 1.5-2 hours. CRITICAL: Monitor the internal temperature closely and adjust the addition rate to ensure it does not exceed 10 °C.
-
Reaction: Once the addition is complete, maintain the temperature at 0-5 °C for 1 hour, then slowly warm to room temperature (20-25 °C) and hold for 3-4 hours, or until in-process control (TLC/HPLC) confirms reaction completion.
-
Quenching: Cool the reactor to 10 °C. Slowly add a pre-chilled solution of sodium thiosulfate (100 g in 1 L of water) to the reactor to quench any unreacted ICl.
-
Work-Up: Add DCM (1.5 L) to the reactor for extraction. After mixing, stop the stirrer and allow the layers to separate. Drain the lower organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) followed by brine (500 mL).
-
Isolation & Drying: Transfer the organic layer to a rotary evaporator to concentrate the solvent. Transfer the resulting slurry to a filter apparatus, wash the cake with cold ethanol, and dry the solid in a vacuum oven at 50 °C to a constant weight.
Data Summary and Troubleshooting
| Parameter | Laboratory Scale (6.4 g) | Pilot Scale (63.7 g) | Notes |
| Precursor Input | 6.37 g | 63.7 g | |
| ICl (1.1 eq) | 7.1 g | 71.4 g | Purity and accurate charge of ICl are crucial for yield.[8] |
| Solvent Volume | 80 mL Acetic Acid | 800 mL Acetic Acid | Maintaining concentration is important for reaction kinetics. |
| Addition Time | 30 min | 1.5 - 2 hours | Extended addition time is critical for thermal management. |
| Typical Yield | 85-95% | 80-90% | A slight decrease in yield upon scale-up is common. |
| Purity (by HPLC) | >98% | >98% | Purity should be maintained with proper work-up and crystallization. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient ICl; Low reaction temperature or time; Poor mixing. | Check purity/titer of ICl solution. Increase reaction time or allow to warm to RT for longer. Ensure adequate agitation.[8] |
| Low Yield | Moisture in reagents/solvents hydrolyzing ICl; Over-quenching; Product loss during work-up. | Ensure all reagents and equipment are anhydrous.[8] Use a calculated amount of thiosulfate for quenching. Optimize extraction and crystallization procedures. |
| Formation of Di-iodo Product | Excess ICl; High reaction temperature; Localized high concentration of ICl. | Use a maximum of 1.1 equivalents of ICl. Maintain strict temperature control. Ensure slow, subsurface addition with efficient stirring to prevent hot spots.[8] |
| Dark Color in Final Product | Residual iodine. | Ensure quenching is complete. Consider an additional wash with sodium thiosulfate solution or a carbon treatment before the final crystallization. |
Conclusion
This application note provides a reliable and scalable two-step synthesis for 4-Iodo-2-methylisoquinolin-1(2H)-one. The detailed laboratory protocol establishes a baseline for performance, while the scale-up guide addresses the critical process modifications required for safe and efficient production at a larger scale. By focusing on key challenges such as thermal management and the safe handling of hazardous reagents, this document serves as a comprehensive resource for chemists and engineers involved in the process development of pharmaceutical intermediates.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. NJ.gov. [Link]
-
Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Samrat Pharmachem. [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: Iodine Monochloride Solution. Loba Chemie. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Organic-chemistry.org. [Link]
-
Ma, C., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry. [Link]
-
Ferro, S., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules. [Link]
-
RSC Advances. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]
-
Veselov, I.S., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. [Link]
-
New Journal of Chemistry. (n.d.). p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinolinones via transition-metal-catalyzed C-H functionalization. ResearchGate. [Link]
-
Zhu, D., et al. (2017). Iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes: an efficient synthesis of isoquinoline-1,3,4(2H)-triones. Organic & Biomolecular Chemistry. [Link]
-
LookChem. (n.d.). 2-Methyl-1(2H)-isoquinolone. LookChem. [Link]
-
ResearchGate. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. [Link]
-
Wang, Z., et al. (2019). Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts. Organic Letters. [Link]
-
Kumar, A., et al. (2021). Iodine-Catalyzed Sulfuration of Isoquinolin-1(2H)-ones Applying Ethyl Sulfinates. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of functionalized isoquinolin-1(2H)-one derivatives. ResearchGate. [Link]
-
New Journal of Chemistry. (n.d.). Iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones applying ethyl sulfinates. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]
-
Li, S., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. ResearchGate. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of 4-Iodoisoquinolin-1(2 H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. samratpharmachem.com [samratpharmachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support: Optimization of 4-Iodo-2-methylisoquinolin-1(2H)-one
Introduction
This technical guide addresses the synthesis and yield optimization of 4-iodo-2-methylisoquinolin-1(2H)-one . This scaffold is a critical intermediate for cross-coupling reactions (Suzuki, Sonogashira) in medicinal chemistry.[1]
We have identified two primary synthetic routes used by your teams. This guide provides optimized protocols and troubleshooting workflows for both:
-
Route A (Direct Functionalization): Electrophilic iodination of the pre-formed isoquinolinone core.
-
Route B (Cyclization): Iodocyclization of N-methyl-2-alkynylbenzamides.
Module 1: Route A – Direct Iodination (The "Gold Standard")[1]
This route is preferred if you already have the 2-methylisoquinolin-1(2H)-one scaffold. The C4 position is vinylogous to the amide nitrogen and is highly activated toward electrophilic substitution (enaminone character).
Optimized Protocol
-
Substrate: 2-Methylisoquinolin-1(2H)-one
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (10–20 mol%)
-
Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)[1]
-
Conditions: Room Temperature (25 °C), 2–4 hours.
Mechanism & Logic
The reaction proceeds via an electrophilic aromatic substitution. The N-methyl group locks the system in the lactam form, enhancing the nucleophilicity at C4. The p-TsOH activates NIS, generating a more potent iodinating species (protonated NIS or I+ equivalent).[1]
Troubleshooting Guide (Route A)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Incomplete activation of NIS. | Add Catalyst: Increase p-TsOH to 20 mol%.Switch Solvent: Change from MeCN to DCE (higher solubility). |
| Regioisomers (Benzene ring iodination) | Reaction temperature too high or substrate highly activated (e.g., -OMe on benzene ring).[1] | Cool Down: Perform reaction at 0 °C.Switch Reagent: Use I₂/PhI(OAc)₂ (Barluenga’s reagent) for milder iodination.[1] |
| Product is Purple/Dark | Free Iodine (I₂) contamination.[1] | Wash: Wash organic layer with 10% aq. Na₂S₂O₃ (Sodium Thiosulfate) until colorless. |
| Succinimide Contamination | Poor workup efficiency. | Wash: Succinimide is water-soluble. Ensure thorough water/brine washes. Recrystallize from EtOH if solid. |
Decision Logic: Reaction Monitoring
Caption: Step-by-step decision tree for monitoring the direct iodination reaction.
Module 2: Route B – Iodocyclization (The "Construction" Route)[1]
This route is ideal if the isoquinolinone core is not commercially available or if you are building a library from o-alkynylbenzamides.
Optimized Protocol
-
Substrate: N-Methyl-2-ethynylbenzamide
-
Reagent: Iodine (I₂) (3.0 equiv)[1]
-
Base: NaHCO₃ (3.0 equiv)[1]
-
Solvent: MeCN
-
Conditions: Room Temperature, 12 hours.
Mechanism & Logic
This reaction involves the activation of the alkyne by iodine (forming an iodonium bridge), followed by the nucleophilic attack of the amide oxygen (5-exo-dig) or nitrogen (6-endo-dig). For N-methyl amides, the 6-endo-dig pathway is favored to form the isoquinolinone core directly.
Troubleshooting Guide (Route B)
| Issue | Probable Cause | Corrective Action |
| 5-exo-dig Product (Isoindolinone) | Kinetic control favors 5-membered ring. | Solvent Switch: Use MeOH. Protic solvents often assist in directing 6-endo cyclization via H-bonding.Catalyst: Use AuCl₃ or CuI if I₂ alone fails (though this changes mechanism). |
| Protodeiodination (Product has H instead of I) | Loss of Iodine after cyclization.[2] | Avoid Acid: Ensure sufficient base (NaHCO₃) is present to neutralize HI generated.Dry Solvents: Water can sometimes facilitate protodeiodination mechanisms. |
| Incomplete Cyclization | Alkyne not activated enough. | Add Ag salt: Add Ag₂CO₃ (1 equiv) to activate the alkyne further (acts as halogen scavenger/activator). |
Pathway Visualization
Caption: Mechanistic divergence in iodocyclization. Conditions must be tuned to favor the green path (6-endo-dig).
Module 3: Purification & Isolation Strategy
Purification is often where yield is "lost" due to poor recovery techniques.
Standard Workup Protocol
-
Quench: Pour reaction mixture into saturated aq. Na₂S₂O₃ (removes I₂).[1]
-
Extract: Use EtOAc or DCM.[3] (DCM is better for solubility of isoquinolinones).
-
Wash: Brine, then dry over Na₂SO₄.
Purification FAQ
Q: My product streaks on the column. What should I do?
-
A: Isoquinolinones are polar lactams. Add 1% Triethylamine (TEA) to your silica column eluent to neutralize acidic sites on the silica. Alternatively, use a gradient of DCM:MeOH (98:2 to 95:5).[1]
Q: I have a persistent yellow impurity.
-
A: This is likely traces of iodine or iodinated byproducts. Recrystallization is superior to chromatography here.
-
Solvent System: Boil in minimal Ethanol (EtOH) and add Hexane dropwise until turbid. Cool slowly.
-
Q: Can I just filter the solid from the reaction?
-
A: If using MeCN (Route A), the product often precipitates.[1]
-
Step: Cool reaction to 0 °C.
-
Step: Filter.[4]
-
Step: Wash cake with cold MeCN and water (to remove succinimide). This often yields >90% purity without a column.
-
References
-
Direct Iodination Methodology
-
Iodocyclization Methodology
-
General Isoquinolinone Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 4-Iodoisoquinolin-1(2 H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of 4-Iodo-2-methylisoquinolin-1(2H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks during the scale-up of heterocyclic intermediates. The synthesis of 4-Iodo-2-methylisoquinolin-1(2H)-one —a critical halogenated scaffold used in palladium-catalyzed cross-coupling for the development of kinase inhibitors and nuclear receptor binding agents[1]—is notoriously plagued by purification challenges.
This guide bypasses generic advice to deliver field-proven, mechanistically grounded solutions. Rather than simply telling you what to do, we will explore the causality behind these experimental choices to ensure your workflows are robust and self-validating.
Part 1: The Chemistry & Causality of Purification Challenges
Q: Why is separating the iodinated product from the unreacted starting material (SM) so difficult on silica gel?
A: The challenge is rooted in the electronic structure of the isoquinolin-1(2H)-one core. The C-4 position is highly nucleophilic due to its enamine-like conjugation with the nitrogen lone pair, making it the primary site for electrophilic aromatic substitution (EAS)[2]. However, adding an iodine atom at C-4 increases the molecular weight and polarizability without significantly altering the overall dipole moment of the highly polar lactam system. Consequently, the retention factor difference (
Q: How do I efficiently remove the succinimide byproduct when using N-Iodosuccinimide (NIS)?
A: While succinimide is water-soluble, the highly crystalline isoquinolinone product often traps it within its crystal matrix if it precipitates too rapidly during workup. A standard water wash is insufficient. You must use a biphasic quench with saturated aqueous sodium thiosulfate (
Q: My product is tailing severely on the silica column. How do I fix this? A: Tailing is caused by the lactam motif (C=O and N-Me groups) acting as strong hydrogen bond acceptors, which interact heavily with the acidic silanol groups on standard stationary phases. To mitigate this, add 1% Triethylamine (TEA) to your mobile phase to deactivate the acidic silanol sites, or switch to neutral alumina as your stationary phase.
Part 2: Quantitative Data & Solvent Systems
To optimize your purification strategy, rely on the following comparative chromatographic and solubility metrics. Note:
| Compound / Impurity | Solubility (DCM) | Solubility (Hexane) | ||
| 4-Iodo-2-methylisoquinolin-1(2H)-one | 0.35 | 0.65 | High (>50 mg/mL) | Very Low (<1 mg/mL) |
| 2-Methylisoquinolin-1(2H)-one (SM) | 0.32 | 0.60 | High (>50 mg/mL) | Low (~2 mg/mL) |
| Succinimide (Byproduct) | 0.10 | 0.40 | Moderate | Insoluble |
| Iodine ( | 0.95 | 0.95 | High | High |
Part 3: Step-by-Step Purification Protocol (Self-Validating System)
Because chromatography is inefficient for this specific separation, we utilize a differential solubility (trituration) protocol that exploits the crystal lattice energy differences caused by the bulky iodine atom.
Step 1: Reaction Quench & Aqueous Workup
-
Cool the reaction mixture (typically in DMF or Acetonitrile) to 0 °C.
-
Add 10 volumes of saturated aqueous
dropwise.-
Self-Validation Check: The organic layer must transition from a dark red/brown to a pale yellow or colorless state, indicating the complete reduction of electrophilic
to .
-
-
Add 5 volumes of 5% aqueous
and extract three times with Dichloromethane (DCM).
Step 2: Crude Isolation & Succinimide Check
-
Dry the combined DCM layers over anhydrous
, filter, and concentrate under reduced pressure to yield a crude solid. -
Self-Validation Check: Spot the crude mixture on a TLC plate and stain with
. Succinimide will appear as a bright yellow spot against the purple background, distinct from the UV-active isoquinolinone[3].
Step 3: Targeted Trituration (The Critical Step)
-
Suspend the crude solid in cold Ethyl Acetate/Hexane (1:4 ratio, 5 mL per gram of crude).
-
Sonicate the suspension for 5 minutes, then stir at 0 °C for 30 minutes. The unreacted SM is slightly more soluble in this mixture than the iodinated product.
-
Filter the suspension through a Büchner funnel and wash the filter cake with ice-cold Hexane.
-
Self-Validation Check: Analyze the solid via LC-MS. The solid should show >95% purity at the
m/z corresponding to the iodinated product, while the filtrate will contain the enriched SM.
-
Part 4: Visualizing the Workflow and Mechanism
Below are the logical architectures governing the purification decision tree and the core chemical mechanism.
Caption: Decision tree workflow for the isolation and purification of 4-Iodo-2-methylisoquinolin-1(2H)-one.
Caption: Electrophilic Aromatic Substitution (EAS) mechanism at the C-4 position of the isoquinolinone core.
Part 5: FAQs on Advanced Troubleshooting
Q: I am seeing over-iodination (di-iodo species) in my LC-MS. How do I suppress this? A: While the initial iodination at C-4 electronically deactivates the ring, excess NIS or prolonged heating can force a second iodination event (typically at C-5 or C-7, depending on the specific electronic environment). To suppress this, strictly control your stoichiometry to 1.05 equivalents of NIS, run the reaction at room temperature, and monitor closely via TLC. Quench the reaction immediately once the SM is consumed.
Q: Can I use reverse-phase chromatography (C18) instead of normal-phase? A: Yes. In fact, reverse-phase HPLC is highly effective for separating the SM from the iodinated product because the addition of the iodine atom significantly increases the compound's lipophilicity. If you have access to a preparative C18 system, a gradient of 10% to 90% Acetonitrile in Water (with 0.1% Formic Acid) will yield baseline resolution between the two species.
References
- US9623021B2 - Nuclear receptor binding agents Source: Google Patents URL
-
Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Iodinated Isoquinolinones
Welcome to the Technical Support Center for the synthesis of iodinated isoquinolinones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. As your dedicated application scientist, I will guide you through the intricacies of this synthetic transformation, moving beyond simple protocols to explain the "why" behind experimental choices.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of iodinated isoquinolinones can be a nuanced process. Below is a table outlining common problems you may encounter, their probable causes, and actionable solutions grounded in established chemical principles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low to No Product Yield | a. Inefficient Iodinating Agent: The electrophilicity of your iodine source may be insufficient for your specific substrate. Molecular iodine (I₂) can be a weak electrophile for electron-deficient systems.[1] b. Suboptimal Reaction Temperature: The activation energy barrier for the reaction has not been overcome.[1] c. Inappropriate Solvent: The solvent may not adequately solubilize the reagents or stabilize key reaction intermediates.[1][2][3] d. Catalyst Inactivity: If using a catalytic system, the catalyst may be poisoned or deactivated.[1] | a. Switch to a More Reactive Iodine Source: Consider using N-Iodosuccinimide (NIS), which is generally more reactive than I₂.[1][4] For even greater reactivity, hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA) can be employed.[2][5][6] b. Optimize Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Some reactions may require heating to reflux.[7][8] c. Solvent Screening: Perform small-scale experiments with a range of solvents. Acetonitrile (MeCN), 1,2-dichloroethane (DCE), and 2,2,2-trifluoroethanol (TFE) have proven effective in various systems.[2][3][5][6] d. Ensure Anhydrous Conditions: If your catalyst is moisture-sensitive, ensure all glassware is oven-dried and use anhydrous solvents. |
| 2. Formation of Multiple Products (e.g., Regioisomers) | a. Solvent-Dependent Regioselectivity: The solvent can have a profound impact on the regiochemical outcome of the cyclization.[2][3] b. Lack of Directing Group Influence: The electronic and steric properties of the substituents on the starting material may not sufficiently favor one regioisomer over another. | a. Strategic Solvent Selection: The choice of solvent can be a powerful tool to control regioselectivity. For example, in the PISA-mediated synthesis of substituted isoquinolinones from o-alkenylbenzamides, using acetonitrile can favor the formation of 4-substituted isoquinolinones, while wet hexafluoro-2-isopropanol (HFIP) can lead to 3-substituted isomers.[2][3][9] b. Modify Starting Material: If possible, consider modifying the substituents on your starting material to enhance the electronic or steric bias for the desired cyclization pathway. |
| 3. Di-iodination or Over-iodination | a. Excessive Iodinating Reagent: Using a large excess of the iodinating agent can lead to multiple iodinations, especially on electron-rich aromatic rings.[7] b. High Reaction Temperature: Elevated temperatures can increase the rate of the second iodination.[7] | a. Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.2 equivalents is often sufficient for mono-iodination.[1] b. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can improve selectivity for the mono-iodinated product.[1][10] |
| 4. Starting Material Decomposition | a. Harsh Reaction Conditions: Strong acids, high temperatures, or highly reactive reagents can lead to the degradation of sensitive starting materials or products.[8] b. Oxidative Side Reactions: Some iodination conditions, particularly those employing hypervalent iodine reagents, can cause undesired oxidation of other functional groups in the molecule.[1] | a. Milder Reaction Conditions: Explore milder iodinating agents or catalytic systems. For instance, using I₂ with a mild oxidant may be preferable to a highly reactive hypervalent iodine reagent.[11] b. Protect Sensitive Functional Groups: If your substrate contains functional groups susceptible to oxidation or degradation, consider using protecting groups. |
| 5. Difficulty in Product Purification | a. Co-elution with Byproducts: The desired product may have a similar polarity to byproducts or unreacted starting material, making chromatographic separation challenging. b. Product Instability on Silica Gel: Some iodinated compounds can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[12] | a. Optimize Chromatography: Screen different solvent systems for thin-layer chromatography (TLC) to achieve better separation. Consider using a different stationary phase, such as alumina. b. Alternative Purification Methods: Recrystallization can be an effective method for purifying solid products. For sensitive compounds, a quick filtration through a plug of silica or neutral alumina may be sufficient.[12] A protocol to test the stability of your compound on different stationary phases before attempting column chromatography can be beneficial.[12] |
Frequently Asked Questions (FAQs)
Here, we address some of the more conceptual questions that arise when developing a robust synthesis for iodinated isoquinolinones.
Q1: What is the underlying mechanism of isoquinolinone iodination, and how does it influence my choice of reagents?
The mechanism of iodination can generally proceed through two main pathways: electrophilic aromatic substitution or a radical-based process.
-
Electrophilic Aromatic Substitution: This is the more common pathway. An electrophilic iodine species (I⁺) is generated in situ, which then attacks the electron-rich aromatic ring of the isoquinolinone precursor, followed by rearomatization. The reactivity of the iodine source is paramount. For less reactive aromatic systems, a more potent electrophilic iodine source is required. This can be achieved by using reagents like NIS in the presence of an acid catalyst, or by employing hypervalent iodine reagents like PIDA or PIFA.[5][6][13]
-
Radical C-H Iodination: In some cases, the reaction can proceed through a radical mechanism, particularly for the iodination of certain heterocycles.[14] This pathway often involves the generation of an iodine radical, which then abstracts a hydrogen atom from the substrate.
Your choice of reagents should be guided by the electronic nature of your substrate. For electron-rich systems, milder conditions may suffice. For electron-deficient systems, more powerful electrophilic iodinating systems will likely be necessary.[13]
Q2: How do I choose the optimal solvent for my reaction?
Solvent choice is not merely about dissolution; it can be a critical parameter for controlling the reaction's outcome, especially its regioselectivity.[2][3] A recent study on the synthesis of substituted isoquinolinones using the hypervalent iodine reagent (phenyliodonio)sulfamate (PISA) demonstrated that a simple change in solvent could completely switch the regioselectivity.[2][3][9]
-
Acetonitrile (MeCN): Tends to favor the formation of 4-substituted isoquinolinones.[2][3]
-
Wet Hexafluoro-2-isopropanol (HFIP): Promotes the formation of 3-substituted isoquinolinones.[2][3][9]
It is hypothesized that these fluorinated, non-nucleophilic solvents can stabilize reactive, positively charged intermediates, thereby influencing the cyclization pathway.[5][6] Therefore, a solvent screen is a highly recommended step in your optimization process.
Q3: My reaction is sluggish. What are some strategies to increase the reaction rate?
Several factors can be addressed to accelerate a slow reaction:
-
Increase Temperature: This is often the most straightforward approach to overcoming the activation energy barrier.[1][7]
-
Use a More Reactive Iodinating Agent: As discussed, moving from I₂ to NIS or a hypervalent iodine reagent can significantly increase the reaction rate.[1]
-
Add a Catalyst: For electrophilic iodinations, a Lewis or Brønsted acid can activate the iodinating agent, making it more electrophilic.[8]
-
Consider the Oxidant: In many iodine-mediated reactions, an oxidant is required to generate the active electrophilic iodine species.[1] Ensuring your oxidant is fresh and used in the correct stoichiometry is crucial.
Q4: I am observing the formation of an N-oxide derivative of my isoquinolinone. How can I avoid this?
The formation of N-oxides is a potential side reaction, especially when using strong oxidizing conditions, which are often required for generating the active iodine species. To mitigate this:
-
Choose a Milder Oxidant: If possible, select a milder oxidant that is still effective for the desired transformation.
-
Use a Pre-formed Hypervalent Iodine Reagent: Reagents like PIDA and PIFA can act as both the iodine source and the oxidant under relatively mild conditions, potentially avoiding the need for a separate, harsh oxidant.[1]
-
Control Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can increase the likelihood of side reactions like N-oxidation.
Experimental Protocols
General Protocol for Electrophilic Iodination using NIS
This protocol is a starting point and may require optimization for your specific substrate.
-
To a solution of the isoquinolinone precursor (1.0 equiv) in a suitable solvent (e.g., acetonitrile, 0.1 M), add N-Iodosuccinimide (NIS) (1.1 equiv).
-
If required, add an acid catalyst (e.g., trifluoroacetic acid, 10 mol%).
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Hypervalent Iodine-Mediated Cyclization
This protocol is adapted from methods for synthesizing isoquinoline N-oxides and can be a starting point for related transformations.[5][6]
-
Dissolve the o-vinylaryl ketoxime precursor (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.1 M).
-
Add Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizing the Workflow
A systematic approach to troubleshooting is crucial for efficient optimization. The following diagram illustrates a logical workflow for addressing common issues in the synthesis of iodinated isoquinolinones.
Caption: Troubleshooting workflow for optimizing iodinated isoquinolinone synthesis.
The following diagram illustrates the general concept of solvent-dependent regioselectivity in the synthesis of substituted isoquinolinones.
Caption: Solvent influence on regioselectivity in isoquinolinone synthesis.
References
-
Yang, L. et al. (2017). Iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes: an efficient synthesis of isoquinoline-1,3,4(2H)-triones. Organic & Biomolecular Chemistry, 15(34), 7112-7116. [Link]
-
Chen, C. et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 20, 1914-1921. [Link]
-
Li, X. et al. (2022). Iodine-Catalyzed Sulfuration of Isoquinolin-1(2H)-ones Applying Ethyl Sulfinates. Molecules, 27(19), 6285. [Link]
-
Chen, C. et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. ResearchGate. [Link]
-
Giri, R. et al. (2008). Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines and its application to the synthesis of norchelerythrine. The Journal of Organic Chemistry, 73(24), 9554-9562. [Link]
-
Bringmann, G. et al. (2018). Iodination of Isoquinoline by Trifluoromethanesulfonic Acid. ResearchGate. [Link]
-
Majumdar, K. C. et al. (2018). Synthesis of (iodo) isoquinolinones/ quinolones. ResearchGate. [Link]
-
Gong, H. et al. (2017). Optimization of di-iodination conditions. ResearchGate. [Link]
-
Tang, J. et al. (2021). Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. The Journal of Organic Chemistry, 86(1), 716-730. [Link]
-
Tang, J. et al. (2021). Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. PubMed. [Link]
-
Kumar, A. et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Advances, 5(111), 91585-91589. [Link]
-
Luo, Y. et al. (2016). Iodine-Catalyzed Oxidative Functionalization of Azaarenes with Benzylic C(sp3)–H Bonds via N-Alkylation/Amidation Cascade: Two-Step Synthesis of Isoindolo[2,1-b]isoquinolin-7(5H)-one. Organic Letters, 18(10), 2343-2346. [Link]
-
Eastgate, M. et al. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Schrödinger. [Link]
-
Kamal, A. et al. (2016). Optimization of the conditions for α-iodination reaction. ResearchGate. [Link]
-
Iskra, J. et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 297. [Link]
-
Gevorgyan, V. et al. (2015). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 80(13), 6829-6838. [Link]
-
Chen, C. et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. ResearchGate. [Link]
-
Gevorgyan, V. et al. (2015). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. ACS Publications. [Link]
-
Li, T. et al. (2023). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 28(2), 923. [Link]
-
Ritter, T. et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5024-5027. [Link]
-
Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. Second Messengers and Phosphoproteins, 12(1), 1-6. [Link]
-
Kim, B. H. et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6462. [Link]
-
Iskra, J. et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. ResearchGate. [Link]
-
Taylor, D. K. et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), 51479. [Link]
-
Zalutsky, M. R. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]
-
Guérard, F. et al. (2018). Influence of solvent and temperature on the radiochemical yield of [125I]-iodination. ResearchGate. [Link]
- U.S. Patent No. 4,461,711. (1984). Method for separating and collecting iodine.
Sources
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- 2. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA [beilstein-journals.org]
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- 12. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Reactivity of 4-Iodo-2-methylisoquinolin-1(2H)-one
Welcome to the Technical Support Center for 4-Iodo-2-methylisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth troubleshooting strategies for reactions involving this versatile building block. This document provides practical, field-tested insights into overcoming low reactivity in common cross-coupling reactions.
I. Troubleshooting Guide: Addressing Low Reactivity in Cross-Coupling Reactions
Low yields, incomplete conversion, and the recovery of starting material are common hurdles when working with heteroaromatic compounds. 4-Iodo-2-methylisoquinolin-1(2H)-one, while a valuable synthetic intermediate, can present reactivity challenges. This section provides a structured approach to diagnosing and resolving these issues.
Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling
You've set up a Suzuki-Miyaura coupling with 4-iodo-2-methylisoquinolin-1(2H)-one and a boronic acid partner, but after the specified reaction time, TLC or LC-MS analysis shows predominantly starting material.
Root Cause Analysis & Solutions
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] A failure at any of these stages can halt the reaction.
1. Catalyst System Inefficiency:
-
Palladium Source and Pre-catalyst: While Pd(PPh₃)₄ is a workhorse, its activity can be substrate-dependent. For heteroaryl iodides, more robust catalyst systems are often necessary.[2] The choice of palladium source is crucial for enhancing the reaction.[2]
-
Solution: Switch to a more active pre-catalyst system. Buchwald-type pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3) are designed for challenging couplings and often provide superior results.[3] If using a Pd(II) source like Pd(OAc)₂, ensure its in-situ reduction to the active Pd(0) species is efficient.[3]
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Insufficiently electron-rich or sterically hindered ligands may fail to promote oxidative addition with the isoquinolinone core.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are known to accelerate both oxidative addition and reductive elimination, which can be rate-limiting steps.[4][5] N-heterocyclic carbene (NHC) ligands can also be highly effective for cross-coupling reactions.[6]
-
2. Inadequate Base Activation:
-
Base Strength and Solubility: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7] The solubility and strength of the base are critical.
3. Sub-Optimal Reaction Conditions:
-
Solvent and Temperature: The solvent must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases (if present). Insufficient temperature can lead to a sluggish reaction.
-
Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also promote the homocoupling of the boronic acid.[3]
-
Solution: Rigorous degassing is non-negotiable. Sparge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes or use several freeze-pump-thaw cycles.[3]
-
Experimental Protocol: High-Throughput Screening for Suzuki Coupling Optimization
This protocol allows for the parallel screening of multiple conditions to efficiently identify the optimal parameters for your specific substrate combination.
Materials:
-
4-Iodo-2-methylisoquinolin-1(2H)-one
-
Boronic acid partner
-
Palladium pre-catalysts (e.g., Pd₂(dba)₃, XPhos Pd G3)
-
Ligands (e.g., PPh₃, XPhos, SPhos)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvents (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)
-
96-well plate or an array of reaction vials
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid, palladium pre-catalyst, and ligand in the chosen solvent.
-
Reaction Setup:
-
To each vial containing a stir bar, add the chosen base.
-
Under an inert atmosphere, add the stock solution containing the aryl halide (1.0 eq) and boronic acid (1.2 eq).
-
Add the chosen solvent system.
-
Add the palladium pre-catalyst solution (e.g., 1-5 mol%).
-
Add the ligand solution (e.g., 1.2-2.5 eq relative to Pd).
-
Seal the vials tightly.
-
-
Execution: Place all vials in a heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each reaction mixture, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Troubleshooting Decision Tree for Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Issue 2: Stalled Sonogashira Coupling and Homocoupling Side Products
Your Sonogashira reaction between 4-iodo-2-methylisoquinolin-1(2H)-one and a terminal alkyne is sluggish, and you observe significant formation of the alkyne homocoupling (Glaser coupling) product.
Root Cause Analysis & Solutions
The Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[9] Low reactivity can stem from issues in either cycle, while homocoupling is typically a result of the copper-catalyzed oxidation of the alkyne.[10]
1. Catalyst and Co-catalyst Issues:
-
Palladium Catalyst: As with Suzuki couplings, the choice of palladium catalyst and ligand is paramount. Standard catalysts may not be sufficiently active for this heterocyclic system.
-
Copper (I) Co-catalyst: The copper co-catalyst is essential for the formation of the copper acetylide, which then transmetalates to the palladium center.[11]
-
Solution: Ensure you are using a reliable source of Cu(I), such as CuI. The quality of the CuI is important; if it has oxidized to a greenish Cu(II) species, it will be ineffective.
-
2. Reaction Environment:
-
Oxygen Contamination: The primary cause of alkyne homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide.[10]
-
Solution: Meticulous exclusion of air is critical. Use Schlenk techniques or a glovebox for the reaction setup. Thoroughly degas all solvents and reagents. Some protocols even suggest using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, to minimize homocoupling.[10]
-
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne and act as a solvent.
-
Solution: Ensure the amine base is freshly distilled and dry. The choice of solvent can also be important; sometimes a co-solvent like THF or DMF can improve solubility and reaction rates.[13]
-
Experimental Protocol: Copper-Free Sonogashira Coupling
To circumvent the issue of homocoupling, a copper-free Sonogashira protocol can be employed. This relies on a highly active palladium catalyst to facilitate the coupling without the need for a copper co-catalyst.
Materials:
-
4-Iodo-2-methylisoquinolin-1(2H)-one (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, SPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-iodo-2-methylisoquinolin-1(2H)-one, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne.
-
Seal the flask and heat the reaction mixture (typically 60-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Low Yield in Buchwald-Hartwig Amination
Attempts to couple 4-iodo-2-methylisoquinolin-1(2H)-one with a primary or secondary amine under Buchwald-Hartwig conditions result in low yields of the desired C-N coupled product.
Root Cause Analysis & Solutions
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the catalyst system and reaction conditions.[14] The C-I bond is generally more reactive than C-Cl or C-Br bonds in the oxidative addition step.[15]
1. Catalyst System Selection:
-
Ligand Choice: The choice of ligand is perhaps the most critical variable in a Buchwald-Hartwig reaction. The ligand must be able to facilitate both the oxidative addition of the aryl iodide and the reductive elimination to form the C-N bond.
-
Palladium Pre-catalyst: The source of palladium can also influence the reaction outcome.
2. Base Selection:
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.
-
Solution: Sodium tert-butoxide (NaOtBu) is a commonly used base and is often effective. However, for more challenging substrates or sensitive functional groups, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) may provide better results.
-
3. Reaction Conditions:
-
Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Typical reaction temperatures range from 80-110 °C.[15] If the reaction is sluggish, a modest increase in temperature may be beneficial, but be aware that catalyst decomposition can occur at very high temperatures.
-
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the general stability and storage recommendation for 4-iodo-2-methylisoquinolin-1(2H)-one?
A1: 4-Iodo-2-methylisoquinolin-1(2H)-one is a stable crystalline solid. However, like many organoiodides, it can be sensitive to light and should be stored in an amber vial or a container protected from light. It is recommended to store it in a cool, dry place under an inert atmosphere to prevent any potential degradation over long-term storage.
Q2: Can the lactam functionality of the isoquinolinone core interfere with the cross-coupling reaction?
A2: The lactam (cyclic amide) is generally a robust functional group under most cross-coupling conditions. However, under strongly basic conditions and at elevated temperatures, there is a potential for hydrolysis, although this is not typically a major competing pathway.[19] The N-methylation also helps to stabilize the lactam against hydrolysis compared to an N-H isoquinolinone.[20]
Q3: My reaction is clean, but I only get back my starting material. What is the most likely first step to take?
A3: If the reaction is clean and only starting material is recovered, the most probable issue is a failure of the initial oxidative addition step. This is the activation of your 4-iodo-2-methylisoquinolin-1(2H)-one by the palladium catalyst. The first and most impactful change to make is to switch to a more active catalyst system. This involves using a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos, BrettPhos) and a reliable palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst).[3]
Q4: I am observing deborylation of my boronic acid. How can I mitigate this?
A4: Protodeborylation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially with heteroaryl boronic acids or under harsh conditions. To minimize this, you can:
-
Use a less nucleophilic base, such as K₃PO₄ instead of stronger hydroxide or alkoxide bases.
-
Use boronic esters (e.g., pinacol esters) which are often more stable than the corresponding boronic acids.[1]
-
Ensure rigorous anhydrous conditions if the protocol calls for it, as water can facilitate this side reaction.[5]
-
Shorten the reaction time or lower the temperature if possible.
Q5: Are there any alternatives to palladium-catalyzed reactions for functionalizing this molecule?
A5: While palladium catalysis is the most common and versatile method, other transition metals can be used for certain transformations. For example, nickel-catalyzed cross-couplings have emerged as a powerful alternative, sometimes offering different reactivity and selectivity profiles.[13] Additionally, for certain transformations, classical methods like nucleophilic aromatic substitution (SNAAr) could be considered if a strongly electron-withdrawing group is installed elsewhere on the ring, though this is less common for the C4 position of an isoquinolinone.
III. Summary of Recommended Starting Conditions for Cross-Coupling
The following table provides a set of robust, general starting conditions for the three major cross-coupling reactions discussed. These should be considered as a starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling (Copper-Free) | Buchwald-Hartwig Amination |
| Aryl Halide | 1.0 eq | 1.0 eq | 1.0 eq |
| Coupling Partner | Boronic Acid (1.2-1.5 eq) | Terminal Alkyne (1.2-1.5 eq) | Amine (1.2-1.5 eq) |
| Pd Pre-catalyst | XPhos Pd G3 (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | BrettPhos Pd G3 (2-5 mol%) |
| Ligand | (Included in pre-catalyst) | SPhos (4-10 mol%) | (Included in pre-catalyst) |
| Base | K₃PO₄ (2.0-3.0 eq) | Cs₂CO₃ (2.0 eq) | NaOtBu (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | THF or Dioxane (anhydrous) | Toluene or Dioxane (anhydrous) |
| Temperature | 80-110 °C | 60-100 °C | 80-110 °C |
| Key Consideration | Rigorous Degassing | Rigorous Degassing, Anhydrous | Inert Atmosphere, Anhydrous |
IV. References
-
Journal of Chemical Research, Synopses. (n.d.). Reactions of Carbonyl Compounds in Basic Solutions. Part 27.1 Alkaline Hydrolysis of Bridged Benz[de]isoquinolin-1-ones: Torsionally Distorted Lactams. RSC Publishing. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Retrieved from
-
Movassaghi, M., & Schmidt, M. A. (2007). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PMC. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Gendron, T., & Diao, T. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Retrieved from
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from
-
Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews. Retrieved from
-
ResearchGate. (n.d.). Reactivities of N-Methyl-tetrahydroisoquinoline (88) and.... Retrieved from
-
PubMed. (2019). Synthesis of 4-Iodoisoquinolin-1(2 H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from
-
RSC Publishing. (n.d.). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from
-
Thomas, A. A., & Denmark, S. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from
-
Thomas, A. A., & Denmark, S. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from
-
Vechorkin, O., & Hu, X. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from
-
Benchchem. (2025). Technical Support Center: Optimization of N-methylation Reactions for Isoquinoline-3,5,8-trione. Retrieved from
-
RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from
-
Beilstein Journals. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Retrieved from
-
PubMed. (2022). Regiodivergent Synthesis of Methylene and Methyl Ring-Fused Isoquinolinones: Base-Promoted Isomerization of N-Allyl Amides. Retrieved from
-
Wang, C., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC. Retrieved from
-
Hydrolysis Reactions. (2018). Retrieved from
-
Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from
-
UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
PMC. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from
-
Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from
-
Product Class 5: Isoquinolines. (n.d.). Retrieved from
-
Chemistry Stack Exchange. (2019). Reasons for negative iodoform test. Retrieved from
-
ResearchGate. (n.d.). Bioactive molecules containing organosulfone and isoquinolin‐1(2H)‐one.... Retrieved from
-
PMC. (n.d.). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. Retrieved from
-
Sussex Drug Discovery Centre. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: 1-Iodo-2-methyloct-1-ene in Suzuki Cross-Coupling Reactions. Retrieved from
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. hammer.purdue.edu [hammer.purdue.edu]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. esisresearch.org [esisresearch.org]
- 20. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Purification of Crude 4-Iodo-2-methylisoquinolin-1(2H)-one
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 4-iodo-2-methylisoquinolin-1(2H)-one.
The most common and efficient synthesis of this compound relies on the -catalyzed regioselective C4–H iodination of 2-methylisoquinolin-1(2H)-one using at room temperature. While the reaction is highly regioselective, the resulting crude mixture contains several components that must be systematically removed: unreacted starting material, PTSA catalyst, unreacted NIS, and the succinimide byproduct.
Diagnostic Purification Workflow
Fig 1: Step-by-step liquid-liquid extraction and chromatographic purification workflow.
Troubleshooting FAQs: Mechanistic Insights
Q1: My crude mixture is dark brown/yellow instead of the expected pale solid. How do I remove the discoloration? A1: The dark color is caused by unreacted NIS and trace elemental iodine (I₂) generated during the electrophilic substitution[1].
-
Mechanistic Fix: Wash the organic layer (e.g., dissolved in ethyl acetate) with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Thiosulfate acts as a reducing agent, converting electrophilic iodine species into highly water-soluble iodide salts (NaI).
-
Self-Validation: This step is self-indicating. Vigorously mix the biphasic system until you observe an immediate color change from brown/yellow to clear/pale yellow, visually confirming complete quenching.
Q2: How do I ensure complete removal of the PTSA catalyst and succinimide byproduct? A2: Both impurities partition favorably into the aqueous phase, but their removal relies on different chemical principles.
-
Mechanistic Fix: After the thiosulfate wash, perform a saturated sodium bicarbonate (NaHCO₃) wash followed by a water wash.
-
PTSA (pKa ~ -2.8): NaHCO₃ (pH ~8.3) readily deprotonates the strong acid, forming sodium p-toluenesulfonate, which is exclusively water-soluble[2].
-
(pKa ~9.5): While NaHCO₃ does not fully deprotonate succinimide, the byproduct is intrinsically highly water-soluble (~330 g/L at 20 °C)[3]. The subsequent aqueous water wash will quantitatively strip it from the organic layer.
-
Q3: I've done the aqueous workup, but NMR shows unreacted 2-methylisoquinolin-1(2H)-one. How do I separate it from the product? A3: Because both the starting material and the iodinated product are neutral lactams, acid/base extraction cannot separate them.
-
Mechanistic Fix: Silica gel column chromatography is required. The introduction of the heavy, polarizable iodine atom at the C4 position significantly increases the lipophilicity of the molecule compared to the un-iodinated starting material. This structural change results in a higher Rf value for the product. Use a gradient of Hexanes/Ethyl Acetate to elute the product first.
Quantitative Data Summary
| Component | Role in Synthesis | Water Solubility | pKa | Primary Removal Strategy |
| 4-Iodo-2-methylisoquinolin-1(2H)-one | Target Product | Insoluble | Neutral | Retained in Organic Phase |
| 2-Methylisoquinolin-1(2H)-one | Starting Material | Poor | Neutral | Silica Gel Chromatography |
| N-Iodosuccinimide (NIS) | Iodinating Agent | Moderate | N/A | Reduction via Na₂S₂O₃[1] |
| p-Toluenesulfonic Acid (PTSA) | Catalyst | High | ~ -2.8 | Neutralization via NaHCO₃[2] |
| Succinimide | Reaction Byproduct | High (~330 g/L) | ~ 9.5 | Aqueous Wash (Water/Brine)[3] |
Step-by-Step Purification Protocol
-
Quenching & Extraction:
-
Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).
-
Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Vigorously mix until the organic layer decolorizes (indicating the reduction of unreacted NIS and trace I₂ to water-soluble iodide salts). Separate the layers and retain the organic phase.
-
-
Neutralization & Washing:
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the PTSA catalyst into its water-soluble sodium salt.
-
Wash with deionized water to extract the highly water-soluble succinimide byproduct.
-
Perform a final wash with saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic layer.
-
-
Drying & Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid.
-
-
Chromatographic Polish:
-
Dissolve the crude solid in a minimum amount of dichloromethane (DCM) and load it onto a silica gel column.
-
Elute using a gradient of Hexanes/EtOAc (e.g., starting at 4:1 and increasing polarity to 2:1).
-
Monitor fractions by TLC (UV active at 254 nm). The iodinated product is more lipophilic due to the C4-iodine atom and will elute before the unreacted 2-methylisoquinolin-1(2H)-one.
-
-
Crystallization (Optional):
-
For >99% purity, recrystallize the concentrated product fractions from a minimal amount of hot ethanol or an EtOAc/Hexanes mixture.
-
References
-
Yang, C.-Y., Hu, L.-P., Zhang, D.-R., Li, X., Teng, M.-Y., Liu, B., & Huang, G.-L. (2022). p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones. New Journal of Chemistry (RSC Publishing). URL: [Link]
-
National Center for Biotechnology Information. Succinimide | C4H5NO2 | CID 11439. PubChem - NIH. URL: [Link]
-
National Center for Biotechnology Information. p-Toluenesulfonic acid | C7H7SO3H | CID 6101. PubChem - NIH. URL: [Link]
-
National Center for Biotechnology Information. N-Iodosuccinimide | C4H4INO2 | CID 120273. PubChem - NIH. URL: [Link]
Sources
safe handling and storage of 4-Iodo-2-methylisoquinolin-1(2H)-one
Welcome to the technical support guide for 4-Iodo-2-methylisoquinolin-1(2H)-one. This document provides essential information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this compound in an experimental setting. The following sections are designed to address potential issues and answer frequently asked questions, grounded in established safety protocols and chemical principles.
Section 1: Quick Reference: Hazard Identification & First Aid
This compound should be handled with care in a laboratory setting. Based on data for structurally similar iodo- and isoquinoline-based compounds, the primary hazards are summarized below.
| Hazard Class | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][5] | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][5] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][5] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
This table is a summary and should not replace a thorough review of the full Safety Data Sheet (SDS) from your supplier.
Section 2: Experimental Workflow for Safe Handling
To minimize exposure and ensure experimental integrity, a strict handling protocol is necessary. The following workflow diagram outlines the critical steps from receiving the compound to its final disposal.
Caption: Workflow for safe handling of 4-Iodo-2-methylisoquinolin-1(2H)-one.
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of 4-Iodo-2-methylisoquinolin-1(2H)-one in a question-and-answer format.
Q1: My container of 4-Iodo-2-methylisoquinolin-1(2H)-one has arrived. What are the immediate steps for storage?
A1: Upon receipt, immediately move the compound to a designated storage area. The ideal storage conditions are in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[7][8] Many suppliers recommend refrigeration at 2-8°C for long-term stability. The key is to minimize exposure to moisture, light, and high temperatures, which can degrade the compound.
Q2: I've noticed the solid has a slight yellow or brownish tint, but I expected it to be white. Is it still usable?
A2: A slight discoloration can be an indication of degradation, possibly due to oxidation or exposure to light. Iodo-compounds can sometimes liberate trace amounts of iodine over time, which would impart a brownish color. Before using the material in a sensitive reaction, it is highly recommended to assess its purity. You can do this by:
-
Thin-Layer Chromatography (TLC): Run a TLC against a reference standard if available. The appearance of new spots indicates the presence of impurities.
-
Melting Point: A broadened or depressed melting point compared to the literature value suggests impurity.
-
NMR Spectroscopy: A proton NMR spectrum can quickly reveal the presence of significant impurities or structural changes.
If significant degradation is detected, purification by recrystallization or column chromatography may be necessary.
Q3: What personal protective equipment (PPE) is essential when working with this compound?
A3: Due to its potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory.[1][2][5] All handling of the solid and its solutions should be performed inside a certified chemical fume hood.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears before use and change them immediately if contaminated.
-
Eye Protection: Chemical safety goggles are required. A face shield should be used in addition to goggles when there is a risk of splashing.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.[7]
Q4: I need to make a stock solution. What are the recommended solvents?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
It is advisable to test solubility on a small scale first. For long-term storage of solutions, it is best to store them at -20°C or -80°C to prevent degradation.[9]
Q5: I suspect my reaction involving this compound did not go to completion. Could there be an issue with reactivity?
A5: 4-Iodo-2-methylisoquinolin-1(2H)-one is a building block in organic synthesis.[10] The reactivity is centered around the carbon-iodine bond, making it suitable for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). If you are experiencing issues:
-
Catalyst Activity: Ensure your palladium or copper catalyst is active. Deactivated catalysts are a common cause of failed cross-coupling reactions.
-
Reaction Conditions: These reactions are often sensitive to oxygen and moisture. Ensure your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Base Strength: The choice and stoichiometry of the base are critical. Ensure you are using an appropriate base for the specific coupling reaction.
The following troubleshooting diagram can help diagnose common experimental failures.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bluecrestinc.com [bluecrestinc.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis of 4-Iodoisoquinolin-1(2 H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Isoquinolinone-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinolinone-based compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the common challenge of cytotoxicity associated with this promising class of molecules. Isoquinoline and its derivatives have shown significant therapeutic potential across various fields, including oncology and neurology, due to their diverse biological activities.[1][2][3] However, their clinical utility can be hampered by off-target effects and cellular toxicity.[1][4] This resource aims to equip you with the knowledge and experimental protocols to understand, manage, and ultimately mitigate these cytotoxic effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise during the experimental use of isoquinolinone-based compounds.
Q1: My isoquinolinone-based compound is showing significant cytotoxicity even at low concentrations in my primary screen. What are the likely causes?
A: High initial cytotoxicity can stem from several factors. Firstly, the inherent structure of the compound may lead to off-target kinase inhibition, disrupting essential cellular pathways.[4][5][6] Secondly, the compound might be inducing apoptosis or necrosis through mechanisms like DNA damage or mitochondrial dysfunction.[7][8][9] It is also crucial to consider the specific cell line being used, as some are inherently more sensitive to certain classes of compounds.
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A: This is a critical step in understanding your compound's mechanism of action. A recommended strategy is to use a structurally different compound that inhibits the same primary target.[4] If both compounds produce a similar cytotoxic phenotype, it's more likely an on-target effect. Conversely, if the cytotoxicity is unique to your compound, off-target effects are a strong possibility.[4] Genetic approaches like siRNA or CRISPR-Cas9 to knock down the intended target can also help verify if the observed cytotoxicity is dependent on the primary target.[4]
Q3: What are the first steps I should take to reduce the cytotoxicity of my lead compound?
A: A multipronged approach is often most effective. Initially, focus on structure-activity relationship (SAR) studies to identify the chemical moieties contributing to toxicity.[10][11][12] Minor chemical modifications, such as the addition or removal of specific functional groups, can sometimes dramatically reduce cytotoxicity while preserving therapeutic efficacy.[13] Additionally, optimizing the compound's concentration to the lowest effective dose is a simple yet crucial step to minimize off-target effects.[4]
Q4: Are there any formulation or delivery strategies that can help mitigate cytotoxicity?
A: Yes, advanced drug delivery systems can be highly effective. Encapsulating the compound in nanoparticles, liposomes, or other carriers can alter its biodistribution, leading to preferential accumulation at the target site and reduced exposure of healthy tissues. This can significantly widen the therapeutic window.
Q5: Can combination therapy be a viable strategy to lower the required dose and thus the cytotoxicity of my isoquinolinone compound?
A: Absolutely. Combining your compound with another therapeutic agent can lead to synergistic effects, allowing for a reduction in the dosage of each drug and thereby mitigating their individual toxicities.[14][15][16] For example, combining a PARP inhibitor with a DNA demethylating agent has been shown to enhance anti-tumor effects at lower doses.[16]
Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific cytotoxicity-related issues you may encounter in your experiments.
Guide 1: Investigating Unexpectedly High Cytotoxicity in Initial Screens
Problem: Your novel isoquinolinone derivative exhibits potent cytotoxicity against your cancer cell line of interest, but also shows significant toxicity to non-cancerous control cell lines, suggesting a narrow therapeutic window.
Causality: This often points to off-target effects or a generalized mechanism of cell death that is not specific to cancer cells. The compound may be inhibiting kinases crucial for the survival of all cell types or inducing a general stress response leading to apoptosis or necrosis.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high initial cytotoxicity.
Experimental Protocols:
-
Protocol 1.1: Determining IC50 Values using the MTS Assay
The MTS assay is a colorimetric method used to assess cell viability.[17][18][19][20] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, and the amount of formazan is directly proportional to the number of viable cells.[17][19]
Materials:
-
96-well cell culture plates
-
Your isoquinolinone compound (and controls)
-
Cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[20]
-
Plate reader capable of measuring absorbance at 490-500 nm[17]
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.[20]
-
Prepare serial dilutions of your isoquinolinone compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Record the absorbance at 490 nm using a plate reader.[19][21]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Protocol 1.2: Differentiating Apoptosis and Necrosis using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a common method to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis.[22][23][24]
Materials:
-
Supernatant from your cell culture experiment (from Protocol 1.1)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (often included in the kit)
-
Plate reader capable of measuring absorbance at 490 nm[23]
Procedure:
-
After the compound incubation period, carefully collect the cell culture supernatant from each well.
-
Prepare control wells for determining the maximum LDH release by adding a lysis solution to untreated cells.
-
Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time (usually around 30 minutes) at room temperature, protected from light.[25]
-
Measure the absorbance at 490 nm.[25]
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
-
Data Presentation:
| Compound | Cancer Cell Line (IC50 in µM) | Normal Cell Line (IC50 in µM) | Therapeutic Index (Normal IC50 / Cancer IC50) |
| Lead Compound X | 1.5 | 3.0 | 2.0 |
| Analog X-1 | 2.1 | 25.2 | 12.0 |
| Analog X-2 | 5.8 | 15.4 | 2.7 |
Guide 2: Mitigating Cytotoxicity through Structural Modification
Problem: Your lead compound has excellent on-target activity but its therapeutic potential is limited by its cytotoxicity.
Causality: Specific functional groups or the overall lipophilicity of the molecule may be contributing to off-target interactions or poor pharmacokinetic properties, leading to toxicity.[12]
Troubleshooting Workflow:
Caption: Workflow for mitigating cytotoxicity through structural modification.
Experimental Protocols:
-
Structure-Activity Relationship (SAR) Analysis:
Systematically modify different parts of the isoquinolinone scaffold and assess the impact on both efficacy and cytotoxicity. For example, studies have shown that substitutions at certain positions can significantly alter the cytotoxic profile of isoquinoline derivatives.[11][13]
-
Example Chemical Modifications to Consider:
-
Introduction of polar groups: This can reduce lipophilicity and potentially decrease non-specific membrane interactions.
-
Modification of side chains: Altering the length or branching of alkyl chains can impact target binding and off-target effects.[12]
-
Bioisosteric replacement: Replacing a functional group with another that has similar physical or chemical properties can sometimes reduce toxicity while maintaining activity.
-
Guide 3: Implementing a Combination Therapy Approach
Problem: Even after optimization, your lead compound's single-agent therapeutic window remains narrow.
Causality: The on-target effect required for efficacy may be intrinsically linked to some level of cellular stress that also affects normal cells.
Troubleshooting Workflow:
Caption: Workflow for implementing a combination therapy strategy.
Experimental Protocols:
-
Combination Index (CI) Analysis:
The CI method, based on the median-effect principle, is a quantitative way to determine if the combination of two drugs results in synergistic, additive, or antagonistic effects. A CI value less than 1 indicates synergy.
Procedure:
-
Determine the IC50 values for your isoquinolinone compound and the combination agent individually.
-
Treat cells with a matrix of concentrations of both drugs, both alone and in combination, at a constant ratio.
-
Measure cell viability using an MTS or similar assay.
-
Use software like CompuSyn to calculate the CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Understanding the Mechanisms of Cytotoxicity
A deeper understanding of the molecular pathways leading to cell death can provide valuable insights for mitigating cytotoxicity.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[26][27][28] Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.[26][27][29]
Caption: Simplified overview of the major apoptosis signaling pathways.
Many isoquinolinone-based compounds exert their anticancer effects by inducing apoptosis.[7][8] Understanding which pathway your compound activates can help in designing strategies to enhance its cancer cell-specific effects while minimizing toxicity to normal cells.
By applying the principles and protocols outlined in this technical support guide, you will be better equipped to navigate the challenges of isoquinolinone-induced cytotoxicity and advance the development of safer and more effective therapeutics.
References
- Chemical modifications of tetrahydroisoquinolines and their cytotoxic activity. (2020).
- MTS Cell Prolifer
- Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed. (1988).
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing. (2024). RSC Medicinal Chemistry
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). Assay Guidance Manual
- Protocol for Cell Viability Assays - BroadPharm. (2022). BroadPharm
- MTS assay in A549 cells.
- Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones - PMC. (2016). Molecules
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick. (2024). baseclick
- Navigating the Structure-Activity Landscape of Isoquinoline Alkaloids for Cytotoxicity - Benchchem. BenchChem
- MTS Tetrazolium Assay Protocol - Creative Bioarray.
- Apoptosis - Wikipedia. Wikipedia
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025). Molecules
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025). Molecules
- Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem. BenchChem
- Cytotoxic potential of naturally occurring isoquinoline alkaloids possessing different structural types | Request PDF - ResearchGate.
- Apoptosis Execution Pathway - Creative Diagnostics.
- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - Semantic Scholar. (2021).
- Analysis of Cell Viability by the Lactate Dehydrogenase Assay - CSH Protocols. (2016). Cold Spring Harbor Protocols
- CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors. (2021). Molecular Cancer Research
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (2018). Current Protocols in Neuroscience
- Apoptosis Signaling Pathway: Stages, Types and Key Molecules | GeneGlobe. QIAGEN GeneGlobe
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (2024).
- Novel isoquinoline derivatives as antimicrobial agents | Request PDF - ResearchGate.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025). Kosheeka
- Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - Mello - 2022 - Chemical Biology & Drug Design - DOI. (2022). Chemical Biology & Drug Design
- Sequential Inhibition of PARP and WEE1 Minimizes Toxicity - AACR Journals. (2019). Cancer Discovery
- Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Deriv
- Assays for Predicting Acute Toxicity - NCBI.
- Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. (2023).
- Cytotoxicity Assays | Thermo Fisher Scientific - US. Thermo Fisher Scientific
- Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed. (2020). European Journal of Medicinal Chemistry
- Biochemical Pathways of Caspase Activation During Apoptosis - Annual Reviews. (1999). Annual Review of Cell and Developmental Biology
- Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists.
- 4.5. Cell Viability Assay and Lactate Dehydrogenase (LDH) Cytotoxicity Assay - Bio-protocol. Bio-protocol
- Enhanced cytotoxicity of PARP inhibition in mantle cell lymphoma harbouring mutations in both ATM and p53 - PMC. (2013).
- Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI - NIH. Holland-Frei Cancer Medicine
- LDH assay kit guide: Principles and applic
- LDH-Glo™ Cytotoxicity Assay - Promega Corpor
- Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer - PMC. (2016). Cell Reports
- Modification of 3-arylisoquinolines Into 3,4-diarylisoquinolines and Assessment of Their Cytotoxicity and Topoisomerase Inhibition - PubMed. (2015). European Journal of Medicinal Chemistry
- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - NMS Group. (2025). Molecular Cancer Research
- How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025).
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity | Cancer Discovery. (2013). Cancer Discovery
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate.
- The use of green energy in the synthesis of isoquinolin‐1(2H)‐one derivatives via α‐arylation of ketones. - ResearchGate.
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
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- 9. omicsonline.org [omicsonline.org]
- 10. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
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- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 24. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
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- 29. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Comprehensive NMR Characterization Guide: 4-Iodo-2-methylisoquinolin-1(2H)-one vs. Structural Alternatives
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to verify the regioselective halogenation of complex heterocycles. 4-Iodo-2-methylisoquinolin-1(2H)-one (CAS: 54931-61-2) is a highly valuable synthetic intermediate, particularly in the development of PARP-1 inhibitors and MDM2-p53 antagonists. However, its characterization is not trivial.
Standard NMR acquisition parameters often fail to capture the complete structural picture of heavy-halogenated aromatics. This guide provides an objective, data-driven comparison of 4-iodo-2-methylisoquinolin-1(2H)-one against its non-halogenated and brominated alternatives, detailing the quantum mechanical causality behind its unique spectral signature and providing a self-validating experimental protocol.
Mechanistic NMR Dynamics: The Causality of Chemical Shifts
When comparing 4-iodo-2-methylisoquinolin-1(2H)-one to its unsubstituted precursor (2-methylisoquinolin-1(2H)-one), two dominant stereoelectronic phenomena dictate the NMR landscape. Understanding these is critical for preventing misassignment.
The Heavy-Atom on Light-Atom (HALA) Effect
In
The Peri-Effect (Steric Deshielding)
In
Figure 1: Logical mapping of electronic and steric effects induced by C-4 iodination.
Comparative Spectral Analysis
To objectively evaluate the analytical performance and structural verification of these compounds, we must compare the target against its direct alternatives. The table below synthesizes the diagnostic chemical shifts [3].
Table 1: Diagnostic NMR Chemical Shifts (in CDCl , 400 MHz for H, 100 MHz for C)
| Diagnostic Nucleus | 2-Methylisoquinolin-1(2H)-one (Unsubstituted) | 4-Bromo-2-methylisoquinolin-1(2H)-one (Brominated) | 4-Iodo-2-methylisoquinolin-1(2H)-one (Target) | Causality / Note |
| H-3 ( | ~7.10 ppm (d, J = 7.5 Hz) | ~7.45 ppm (s) | ~7.65 ppm (s) | Loss of J |
| H-5 ( | ~7.50 ppm (m) | ~7.80 ppm (dd) | ~8.05 ppm (dd) | Progressive downfield shift due to the peri-effect . |
| H-8 ( | ~8.40 ppm (dd) | ~8.40 ppm (dd) | ~8.40 ppm (dd) | Peri to C=O; unaffected by C-4 halogenation. |
| N-CH | ~3.55 ppm (s, 3H) | ~3.60 ppm (s, 3H) | ~3.62 ppm (s, 3H) | Minimal distal effect. |
| C-4 ( | ~106.0 ppm | ~97.5 ppm | ~70.5 ppm | Extreme upfield shift due to the HALA effect . |
| C-3 ( | ~132.0 ppm | ~134.5 ppm | ~138.0 ppm | Compensatory downfield shift adjacent to halogen. |
Data Interpretation: If you are attempting to synthesize the 4-iodo derivative and your
Self-Validating Experimental Protocol
A common failure mode in the characterization of 4-Iodo-2-methylisoquinolin-1(2H)-one is the "missing" C-4 peak in the
The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Validation
-
Dissolve 25–30 mg of 4-Iodo-2-methylisoquinolin-1(2H)-one in 0.6 mL of CDCl
(containing 0.03% v/v TMS). -
Causality: High concentration is strictly required for
C acquisition of quaternary carbons. TMS acts as the internal zero-point validator to ensure the HALA effect shift is accurately calibrated.
Step 2:
-
Tune and match the probe to the
H frequency. -
Acquire standard 1D
H spectrum (Number of Scans, NS = 16; Relaxation Delay, = 1.0 s). -
Validation Gate: Check the integration of the singlet at ~7.65 ppm (H-3) against the N-CH
singlet at ~3.62 ppm. The ratio must be exactly 1:3. Verify the H-5 doublet-of-doublets has shifted past 8.0 ppm. If these conditions are met, proceed to Carbon acquisition.
Step 3: Optimized
-
Tune and match the probe to the
C frequency. -
Critical Parameter Adjustment: Set the Relaxation Delay (
) to 5.0 - 10.0 seconds (standard is usually 1.5 - 2.0s). -
Alternative: If instrument time is limited, add 2 mg of Chromium(III) acetylacetonate[Cr(acac)
] to the NMR tube. Causality: Cr(acac) is a paramagnetic relaxation agent that drastically shortens the of the quaternary C-4 carbon, allowing standard times to be used without signal saturation. -
Acquire the spectrum (NS = 512 to 1024).
-
Validation Gate: Locate the C=O peak at ~162 ppm to confirm sufficient signal-to-noise. Then, scan the 65–75 ppm region for the C-4 quaternary peak.
Figure 2: Optimized NMR acquisition workflow for halogenated isoquinolinones.
Conclusion
The characterization of 4-Iodo-2-methylisoquinolin-1(2H)-one is a masterclass in applied quantum chemistry. By understanding that the iodine atom actively manipulates the local magnetic environment—shielding the attached carbon via spin-orbit coupling while sterically deshielding the adjacent peri-proton—researchers can confidently validate their synthetic workflows. Always ensure your acquisition parameters account for the extended relaxation times of heavy-atom quaternary carbons to prevent false-negative structural assignments.
References
-
Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: Molecules (MDPI) URL:[Link] [1]
-
An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation (Discussion of the NMR Peri-Effect) Source: Molecules (PubMed Central) URL:[Link] [2]
-
Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors (Baseline Isoquinolinone NMR Data) Source: MedChemComm (Royal Society of Chemistry) URL:[Link] [3]
The Reactivity Showdown: A Comparative Guide to 4-Iodo- vs. 4-Bromo-Isoquinolinones in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the isoquinolinone scaffold is a privileged motif, forming the core of numerous biologically active compounds and pharmaceuticals. The functionalization of this heterocyclic system, particularly at the C4-position, is a key strategy for the development of novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, with 4-halo-isoquinolinones serving as versatile precursors. This guide provides an in-depth, comparative analysis of the reactivity of 4-iodo- and 4-bromo-isoquinolinones in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. By understanding the fundamental differences in their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies, leading to improved efficiency and outcomes in drug discovery and development.
The Decisive Factor: The Carbon-Halogen Bond
The disparate reactivity of 4-iodo- and 4-bromo-isoquinolinones in palladium-catalyzed cross-coupling reactions is fundamentally governed by the difference in the carbon-halogen bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This is a critical factor, as the rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond translates to a lower activation energy for this step, and consequently, a faster overall reaction rate.
The general trend in reactivity for aryl halides in these reactions is well-established and follows the order: I > Br > Cl > F.[1] This principle is the cornerstone of the comparative analysis that follows.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse in medicinal chemistry. When comparing 4-iodo- and 4-bromo-isoquinolinones in this transformation, the iodo-substituted substrate consistently demonstrates superior reactivity.
This heightened reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve comparable or even higher yields of the desired 4-aryl-isoquinolinone product. For instance, a Suzuki-Miyaura coupling with a 4-iodo-isoquinolinone may proceed efficiently at room temperature or with gentle heating, whereas the corresponding reaction with a 4-bromo-isoquinolinone would likely necessitate elevated temperatures to drive the reaction to completion. This can be particularly advantageous when working with thermally sensitive substrates or when trying to minimize side reactions.
Table 1: Illustrative Comparison of 4-Iodo- vs. 4-Bromo-Isoquinolinone in a Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-isoquinolinone | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | >95 |
| 2 | 4-Bromo-isoquinolinone | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
Note: The data in this table is illustrative and based on established reactivity trends for aryl halides in Suzuki-Miyaura couplings. Actual results may vary depending on the specific isoquinolinone substrate and reaction conditions.
Reactivity in the Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins. In the context of isoquinolinone chemistry, this reaction allows for the introduction of vinyl groups at the C4-position, which can serve as versatile handles for further synthetic transformations.
Similar to the Suzuki-Miyaura coupling, 4-iodo-isoquinolinones are significantly more reactive in the Heck reaction than their bromo counterparts.[2] This increased reactivity can be leveraged to achieve high yields of the desired 4-vinyl-isoquinolinone under milder conditions. For example, a Heck reaction with a 4-iodo-isoquinolinone might proceed efficiently at a lower temperature and with a lower catalyst loading compared to the analogous reaction with a 4-bromo-isoquinolinone.
Table 2: Illustrative Comparison of 4-Iodo- vs. 4-Bromo-Isoquinolinone in a Heck Reaction with Styrene
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-isoquinolinone | Pd(OAc)₂ (2) | Et₃N | DMF | 90 | 6 | 92 |
| 2 | 4-Bromo-isoquinolinone | Pd(OAc)₂ (2) | Et₃N | DMF | 110 | 18 | 78 |
Note: The data in this table is illustrative and based on established reactivity trends for aryl halides in Heck reactions. Actual results may vary depending on the specific isoquinolinone substrate and reaction conditions.
Reactivity in the Sonogashira Coupling
The Sonogashira coupling, which joins an aryl or vinyl halide with a terminal alkyne, is an indispensable tool for the synthesis of aryl alkynes. These products are valuable intermediates in organic synthesis and are found in a variety of biologically active molecules.
The reactivity trend of I > Br is particularly pronounced in the Sonogashira coupling.[3][4] 4-Iodo-isoquinolinones will typically undergo this reaction with high efficiency at or near room temperature, often with very short reaction times. In contrast, 4-bromo-isoquinolinones generally require elevated temperatures and longer reaction times to achieve comparable conversions. This significant difference in reactivity can be exploited for selective and sequential functionalization of dihalo-isoquinolinones, where an iodo-substituent can be selectively coupled while leaving a bromo-substituent untouched for a subsequent cross-coupling reaction under more forcing conditions.
Table 3: Illustrative Comparison of 4-Iodo- vs. 4-Bromo-Isoquinolinone in a Sonogashira Coupling with Phenylacetylene
| Entry | Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-isoquinolinone | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 2 | >98 |
| 2 | 4-Bromo-isoquinolinone | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 10 | 80 |
Note: The data in this table is illustrative and based on established reactivity trends for aryl halides in Sonogashira couplings. Actual results may vary depending on the specific isoquinolinone substrate and reaction conditions.
Experimental Protocols
To provide a practical context for the discussed reactivity differences, the following are detailed, step-by-step protocols for representative cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-isoquinolinone with Phenylboronic Acid
Materials:
-
4-Bromo-isoquinolinone
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-isoquinolinone (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-isoquinolinone.
Protocol 2: Heck Reaction of 4-Bromo-isoquinolinone with Styrene
Materials:
-
4-Bromo-isoquinolinone
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-bromo-isoquinolinone (1.0 equiv.) and palladium(II) acetate (2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous and degassed DMF, followed by triethylamine (1.5 equiv.) and styrene (1.2 equiv.).
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 4-Iodo-isoquinolinone with Phenylacetylene
Materials:
-
4-Iodo-isoquinolinone
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous and inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodo-isoquinolinone (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous and degassed THF, followed by triethylamine (2.0 equiv.).
-
To the stirred solution, add phenylacetylene (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Visualizations
The enhanced reactivity of 4-iodo-isoquinolinone can be visualized through the catalytic cycles of these cross-coupling reactions. The initial, and often rate-limiting, oxidative addition step is significantly more facile for the C-I bond compared to the C-Br bond.
Conclusion
The choice between a 4-iodo- and a 4-bromo-isoquinolinone as a substrate for palladium-catalyzed cross-coupling reactions has significant practical implications for the synthetic chemist. The inherently weaker carbon-iodine bond of the 4-iodo-isoquinolinone consistently leads to higher reactivity across a range of important transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. This enhanced reactivity allows for the use of milder reaction conditions, shorter reaction times, and often results in higher yields of the desired C4-functionalized isoquinolinone products. For researchers in drug development and related fields, leveraging the superior reactivity of 4-iodo-isoquinolinones can lead to more efficient and versatile synthetic routes for the construction of complex molecular architectures.
References
-
ResearchGate. (n.d.). Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. [Link]
Sources
A Comparative Guide to the Biological Activity of 4-Iodo-2-methylisoquinolin-1(2H)-one and Other Quinolinone Scaffolds
For researchers and drug development professionals, the quinolinone and isoquinolinone scaffolds represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] Their derivatives have been extensively explored for applications ranging from antibacterial and antimalarial to potent anticancer agents.[4] This guide provides an in-depth comparison of the biological potential of a specific derivative, 4-Iodo-2-methylisoquinolin-1(2H)-one, against other members of the quinolinone family, supported by established experimental methodologies.
The Quinolinone Backbone: A Foundation for Diverse Biological Functions
Quinolinones and their isomers, isoquinolinones, are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring, with a ketone group on the pyridine moiety.[4] The position of the nitrogen atom and the carbonyl group significantly influences the molecule's electronic properties and its interaction with biological targets.[5] This structural diversity has led to the development of numerous derivatives with a wide array of biological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[6]
Spotlight on 4-Iodo-2-methylisoquinolin-1(2H)-one: A Potential PARP Inhibitor
While specific, extensive biological data for 4-Iodo-2-methylisoquinolin-1(2H)-one is emerging, its structural features strongly suggest a significant potential as a biologically active agent, particularly in the realm of oncology. The isoquinolin-1(2H)-one core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[7][8][9] PARP-1 and PARP-2 are key players in the cellular response to DNA damage, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations.[10][11]
The substituents on the isoquinolinone ring of 4-Iodo-2-methylisoquinolin-1(2H)-one are critical to its potential activity:
-
The Iodo Group at Position 4: Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a compound. The iodine atom can participate in halogen bonding and increase the lipophilicity of the molecule, potentially leading to improved cell permeability and target engagement.
-
The Methyl Group at Position 2 (N-methylation): The presence of a methyl group on the nitrogen atom can influence the compound's solubility, metabolic stability, and binding affinity to its target.
Comparative Biological Activity: A Look at the Broader Quinolinone Family
To contextualize the potential of 4-Iodo-2-methylisoquinolin-1(2H)-one, it is instructive to compare it with other quinolinone and isoquinolinone derivatives for which biological data are available. The following table summarizes the cytotoxic activity (IC50 values) of several quinolinone derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action (if known) | Reference |
| Isoquinolinone Derivatives | Various | Varies | PARP Inhibition | [7][9] |
| 4-Anilinoquinolinylchalcone derivative (4a) | MDA-MB-231 (Breast) | 0.11 | Apoptosis induction, ROS-dependent caspase activation | [12][13] |
| 6-Iodo-2-methylquinazolin-4-(3H)-one derivative (3d) | HeLa (Cervical) | 10 | Dihydrofolate reductase (DHFR) inhibition | |
| N-(3-morpholinopropyl)-substituted isoquinoline derivative | Various | 0.039 (mean GI50) | Topoisomerase inhibition | [14] |
| Pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | Human Platelets | 9 (for calcium elevation) | Phosphodiesterase inhibition | [15] |
This table is a representative summary. IC50 values are highly dependent on the specific derivative and the experimental conditions.
Elucidating the Mechanism of Action: Key Experimental Protocols
To experimentally validate and compare the biological activity of 4-Iodo-2-methylisoquinolin-1(2H)-one, a series of well-established assays should be performed.
In Vitro Cytotoxicity Assessment using MTT Assay
This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of the compound on cancer cells versus normal cells.[16]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial succinate dehydrogenase enzymes will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., BRCA-deficient breast cancer cell line) and a non-cancerous control cell line in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-Iodo-2-methylisoquinolin-1(2H)-one and other quinolinone derivatives. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[16]
PARP Inhibition Assay
To investigate the primary hypothesized mechanism of action, a direct enzymatic assay for PARP inhibition is crucial.
Principle: This assay measures the activity of the PARP enzyme in the presence of the test compound. A common format is a colorimetric or fluorometric assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).
Step-by-Step Protocol:
-
Assay Preparation: In a 96-well plate, add the PARP enzyme, its substrate (NAD+), and activated DNA.
-
Inhibitor Addition: Add varying concentrations of 4-Iodo-2-methylisoquinolin-1(2H)-one or a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Enzymatic Reaction: Incubate the plate to allow the PARP reaction to proceed.
-
Detection: Add the detection reagents that bind to the PAR polymer, generating a signal (colorimetric or fluorescent).
-
Signal Measurement: Measure the signal intensity using a plate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the compound and determine the IC50 value for enzymatic inhibition.
Visualizing the Molecular Landscape
To better understand the context of 4-Iodo-2-methylisoquinolin-1(2H)-one's potential activity, the following diagrams illustrate the PARP-mediated DNA repair pathway and a typical experimental workflow.
Caption: The role of PARP1 in DNA single-strand break repair and its inhibition.
Caption: A streamlined workflow for assessing the biological activity of a novel compound.
Conclusion
4-Iodo-2-methylisoquinolin-1(2H)-one emerges as a promising candidate for further investigation within the pharmacologically rich family of quinolinones. Its structural similarity to known PARP inhibitors provides a strong rationale for its evaluation as an anticancer agent. By employing systematic experimental protocols, researchers can elucidate its precise mechanism of action and quantitatively compare its potency against other quinolinone derivatives. This comparative approach is essential for understanding the structure-activity relationships that govern the biological effects of this important class of compounds and for the rational design of next-generation therapeutics.
References
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. [Link]
-
On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. (2008). PubMed. [Link]
- WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors.
-
On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. (2025). ResearchGate. [Link]
-
Abstract 3259: Novel isoquinolinone derivatives with dual PARP-1/PARP-3 inhibitory activity are highly active against pTEN mutated colorectal cancer and glioblastoma models. (2013). American Association for Cancer Research. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
-
A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Technology Networks. [Link]
-
Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2021). PMC. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. (2015). PLOS One. [Link]
-
Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (2022). RSC Publishing. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). PMC. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]
-
Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences. [Link]
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medic.upm.edu.my [medic.upm.edu.my]
validation of an analytical method for 4-Iodo-2-methylisoquinolin-1(2H)-one
Validation of an Analytical Method for 4-Iodo-2-methylisoquinolin-1(2H)-one: A Comparative Guide
Executive Summary & Scientific Context
4-Iodo-2-methylisoquinolin-1(2H)-one (Molecular Formula: C10H8INO)[1] is a highly valuable halogenated intermediate utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) during the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the iodine atom at the C4 position makes it highly reactive, but it also introduces significant analytical challenges. The compound must be rigorously separated from structurally similar process impurities, such as the un-iodinated precursor (2-methylisoquinolin-1(2H)-one) and potential over-iodinated or positional isomers.
As a Senior Application Scientist, I approach method validation not as a regulatory checklist, but as a self-validating system where every parameter mathematically and mechanistically justifies the next. This guide objectively compares a modern Ultra-High-Performance Liquid Chromatography (UHPLC-UV/MS) method against a legacy High-Performance Liquid Chromatography (HPLC-UV) alternative, rooted in the[2][3].
Methodological Comparison: UHPLC-UV/MS vs. Legacy HPLC-UV
Traditional HPLC-UV methods (Method A) typically employ 5 µm particle columns. While robust, they suffer from prolonged run times and broader peak shapes, which can mask the co-elution of closely related des-iodo impurities.
In contrast, the proposed UHPLC-UV/MS method (Method B) utilizes sub-2 µm particle chemistry.
Mechanistic Causality: According to the van Deemter equation, reducing particle size minimizes eddy diffusion (the
Validation Workflow
The validation of an analytical procedure must unequivocally demonstrate that it is[4][5]. The following workflow illustrates the sequential, self-validating logic applied to this compound.
Figure 1: Analytical method validation lifecycle for 4-Iodo-2-methylisoquinolin-1(2H)-one.
Step-by-Step Experimental Protocols & Self-Validating Systems
Every step in this protocol is designed with internal causality to ensure data integrity before proceeding to the next validation phase.
Phase 1: Sample Preparation & Stability
-
Protocol: Accurately weigh 10.0 mg of 4-Iodo-2-methylisoquinolin-1(2H)-one reference standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with a diluent of Acetonitrile:Milli-Q Water (50:50, v/v).
-
Causality & Trustworthiness: Halogenated aromatic compounds can undergo photolytic dehalogenation when exposed to ambient UV light in solution. Utilizing amber glassware and a neutral, aqueous-organic diluent prevents degradation during the autosampler queue. This ensures that any "impurity" peaks detected are true process-related impurities and not preparation artifacts.
Phase 2: Chromatographic Conditions (UHPLC-UV/MS)
-
Column: C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water); Solvent B (0.1% Formic Acid in Acetonitrile).
-
Gradient: 10% B to 90% B over 5.0 minutes.
-
Causality & Trustworthiness: Formic acid acts as an ion-pairing agent, suppressing the ionization of residual silanols on the stationary phase to guarantee sharp, symmetrical peaks. Crucially, it provides the necessary protons to generate
ions, enabling orthogonal mass confirmation via the MS detector.
Phase 3: Validation Execution (per ICH Q2)
-
Specificity: Inject a blank (diluent), the un-iodinated precursor, and the target analyte[5].
-
Self-Validating Check: Utilize a Photodiode Array (PDA) detector to calculate the peak purity angle. The method passes specificity only if the peak purity angle is strictly less than the peak purity threshold, unequivocally confirming no co-elution[6].
-
-
Linearity & Range: Prepare ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Analyze in triplicate[4][5].
-
Precision (Repeatability): Perform six consecutive injections of the 100% nominal concentration standard to assess system consistency[6][7].
-
Accuracy (Recovery): Spike known amounts of 4-Iodo-2-methylisoquinolin-1(2H)-one into a synthetic matrix at 80%, 100%, and 120% levels. Extract and analyze in triplicate to achieve a [5].
Quantitative Data Presentation: Method Comparison
The following table summarizes the validation performance of the proposed UHPLC-UV/MS method against the legacy HPLC-UV alternative, benchmarked against standard ICH acceptance criteria.
| Validation Parameter | Method A (Legacy HPLC-UV) | Method B (Proposed UHPLC-UV/MS) | ICH Q2(R1) / Q2(R2) Acceptance Criteria |
| Accuracy (% Recovery) | 97.5% - 102.1% | 99.2% - 100.8% | 98.0% - 102.0% (Assay)[6][8] |
| Precision (Repeatability RSD) | 1.8% | 0.6% | ≤ 2.0%[6][7] |
| Linearity ( | 0.995 | 0.9998 | ≥ 0.999[6] |
| Specificity (Peak Purity) | Marginal co-elution observed | Baseline resolution ( | No interference from impurities[5][6] |
| Sensitivity (LOD / LOQ) | 0.5 µg/mL / 1.5 µg/mL | 0.05 µg/mL / 0.15 µg/mL | S/N > 3 (LOD) and S/N > 10 (LOQ)[4] |
| Run Time | 25.0 minutes | 6.0 minutes | N/A (Efficiency metric) |
Conclusion
The transition from a legacy HPLC-UV framework to an optimized UHPLC-UV/MS method for the analysis of 4-Iodo-2-methylisoquinolin-1(2H)-one provides a mathematically and mechanistically superior approach. By minimizing mass transfer resistance and utilizing orthogonal MS detection, Method B delivers a self-validating, highly specific, and ICH-compliant system that ensures the utmost confidence in API intermediate quality control.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA).[Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).[Link]
-
Validation of Analytical Procedures Training Module 2: Fundamental principles of ICH Q2(R2). International Council for Harmonisation (ICH).[Link]
-
Bioanalytical method validation: An updated review. Tiwari, G., & Tiwari, R. (2010). Pharmaceutical Methods / National Institutes of Health (NIH).[Link]
Sources
- 1. Quinoline compounds - Abovchem [abovchem.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: Structural Confirmation of 4-Iodo-2-methylisoquinolin-1(2H)-one vs. Synthetic Alternatives
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the analytical challenge of definitively confirming the regiochemistry of halogenated heterocyclic scaffolds. 4-Iodo-2-methylisoquinolin-1(2H)-one is a highly valuable electrophilic building block, frequently utilized in Suzuki-Miyaura and Sonogashira cross-coupling reactions to synthesize complex isoquinolone-based therapeutics.
However, electrophilic iodination of the 2-methylisoquinolin-1(2H)-one core can yield regioisomeric impurities (such as the 3-iodo or 5-iodo variants) or leave behind unreacted precursors[1]. Differentiating a high-purity reference standard from a crude synthetic batch requires more than empirical library matching; it demands a fundamental understanding of how the iodine atom perturbs the molecule's electronic environment.
This guide objectively compares the analytical modalities used to benchmark 4-Iodo-2-methylisoquinolin-1(2H)-one against its primary synthetic alternatives, providing self-validating experimental protocols to ensure absolute structural integrity.
The Mechanistic Basis of Spectral Differentiation
To distinguish the target 4-iodo compound from the 3-iodo regioisomer or the unhalogenated precursor, we must rely on specific physical phenomena captured by advanced spectroscopy.
The Heavy-Atom Effect in 13C NMR
The most definitive diagnostic tool for iodinated heterocycles is the 13C NMR spectrum. Iodine exerts a profound relativistic Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect[2]. This relativistic phenomenon causes massive magnetic shielding of the directly attached ipso-carbon. While typical sp² hybridized aromatic carbons in the isoquinolone framework resonate between 120–140 ppm, the carbon attached to the iodine atom will shift dramatically upfield to approximately 70–85 ppm[2]. This causality allows us to instantly map the exact position of the C-I bond.
Proton (1H) NMR Regiochemical Mapping
In the target 4-Iodo-2-methylisoquinolin-1(2H)-one, the C-3 position is occupied by a proton adjacent to the electron-withdrawing N-methyl group. Because it lacks adjacent protons on the heterocyclic ring, this H-3 proton appears as a distinct, sharp singlet (typically around 7.5–7.8 ppm). Conversely, if the impurity were the 3-iodo isomer, the H-4 proton would be present instead. The H-4 proton is further from the nitrogen and often exhibits long-range peri-coupling to the H-5 proton on the fused benzene ring, fundamentally altering both its chemical shift and splitting pattern[3].
Isotopic Signatures in HRMS
Iodine is a monoisotopic element (¹²⁷I). Unlike brominated or chlorinated analogs, which present distinct M+2 isotopic doublets, iodinated compounds present a single dominant molecular ion [M+H]+. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass (m/z 285.9723) and the absence of an M+2 pattern, instantly ruling out contamination by other halogens.
Comparative Analytical Performance
The table below summarizes how different analytical techniques perform when comparing the high-purity target against common alternatives.
| Analytical Modality | Target: 4-Iodo-2-methylisoquinolin-1(2H)-one | Alternative: 3-Iodo Regioisomer | Crude Precursor (Uniodinated) | Diagnostic Confidence |
| 1H NMR (CDCl3) | Sharp singlet at ~7.6 ppm (H-3). | Singlet/multiplet at ~6.8 ppm (H-4). | Two doublets (H-3 and H-4) with J ≈ 7.5 Hz. | High (Regiochemistry) |
| 13C NMR (CDCl3) | Upfield shift at C-4 (~75 ppm) due to SO-HALA effect. | Upfield shift at C-3 (~95 ppm). | C-3 and C-4 both > 100 ppm. | Absolute (C-I bonding) |
| HRMS (ESI-TOF) | m/z 285.9723[M+H]+, no M+2 isotope. | m/z 285.9723[M+H]+ (Identical mass). | m/z 160.0757[M+H]+. | Moderate (Cannot distinguish isomers) |
| FT-IR | C-I stretch at ~500-600 cm⁻¹. | C-I stretch present, slight shift. | Absence of C-I stretch. | Low (Qualitative only) |
Self-Validating Experimental Protocols
To ensure trustworthiness, analytical protocols must operate as self-validating systems. The following methodologies explain not just how to run the experiment, but why specific parameters are chosen.
Protocol A: Quantitative 1H and 13C NMR Acquisition
-
Sample Preparation: Dissolve 15 mg (for 1H) or 40 mg (for 13C) of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality for Solvent: CDCl3 is non-coordinating. Lewis-basic solvents like DMSO-d6 can coordinate with the highly polarizable iodine atom, artificially altering the chemical shift of the adjacent carbons and masking the true SO-HALA effect[4].
-
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer with the probe temperature stabilized at 298 K.
-
Acquisition (1H): Run 16 scans with a relaxation delay (D1) of 2 seconds. This ensures complete relaxation of the N-methyl protons, guaranteeing accurate integration.
-
Acquisition (13C): Run 1024 scans with a D1 of 2 seconds and proton decoupling (WALTZ-16).
-
Self-Validation Check: The TMS internal standard peak must be exactly at 0.00 ppm. The integration of the N-CH3 peak must be exactly 3.0 relative to the isolated heterocyclic proton singlet (1.0).
Protocol B: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.
-
Causality: Formic acid promotes the protonation of the isoquinolone carbonyl/nitrogen, drastically enhancing the [M+H]+ signal intensity.
-
-
Calibration: Infuse sodium formate cluster ions prior to the run to calibrate the mass axis (ensuring mass error < 2 ppm).
-
Validation Check: Confirm the exact mass of [C10H8INO + H]+ at 285.9723. Verify the absence of an M+2 isotope peak of equal or 1/3 intensity to conclusively rule out unexpected bromination or chlorination.
Expected NMR Spectral Assignments
The following table outlines the expected NMR shifts, highlighting the critical differences driven by the heavy-atom effect and proton connectivity.
| Molecular Position | 4-Iodo Target: 1H Shift | 4-Iodo Target: 13C Shift | 3-Iodo Impurity: 1H Shift | 3-Iodo Impurity: 13C Shift |
| N-CH3 (C-2) | ~3.6 ppm (s, 3H) | ~37.0 ppm | ~3.6 ppm (s, 3H) | ~37.0 ppm |
| C-1 (Carbonyl) | - | ~162.0 ppm | - | ~162.0 ppm |
| C-3 | ~7.6 ppm (s, 1H) | ~145.0 ppm | - (Attached to Iodine) | ~95.0 ppm (SO-HALA) |
| C-4 | - (Attached to Iodine) | ~75.0 ppm (SO-HALA) | ~6.8 ppm (s, 1H) | ~105.0 ppm |
| C-5 to C-8 (Aromatic) | 7.4 – 8.4 ppm (m, 4H) | 125.0 – 135.0 ppm | 7.4 – 8.4 ppm (m, 4H) | 125.0 – 135.0 ppm |
Decision Workflows and Logic Trees
To streamline the analytical process, follow the visual workflows below.
Analytical workflow for the structural validation of 4-Iodo-2-methylisoquinolin-1(2H)-one.
Logic tree for differentiating 4-iodo and 3-iodo isoquinolone regioisomers using NMR data.
References
-
[1] 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem. National Institutes of Health (NIH). Available at: [Link]
-
[4] The Effect of Lewis Bases on the 13C NMR of Iodoalkynes. American Chemical Society (ACS). Available at:[Link]
-
[2] Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms. MDPI. Available at:[Link]
Sources
Comprehensive Profiling Guide: Cross-Reactivity & Selectivity of 4-Iodo-2-methylisoquinolin-1(2H)-one Derivatives
Executive Summary: The Strategic Value of the 4-Iodo Scaffold
In the landscape of targeted protein inhibition, the isoquinolin-1(2H)-one scaffold is a privileged structure, serving as a cornerstone for developing inhibitors against the PARP superfamily (PARP-1, PARP-2) and Tankyrases (TNKS1/2).
The specific derivative 4-Iodo-2-methylisoquinolin-1(2H)-one represents a critical "divergent node" in medicinal chemistry. The C4-iodine substituent functions as a high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing researchers to rapidly generate libraries of 4-substituted isoquinolinones .
This guide details the protocols for evaluating the cross-reactivity of these derivatives. A major challenge in this field is achieving isoform selectivity:
-
PARP-1/2: DNA damage response (Oncology).[1]
-
TNKS1/2: Wnt/
-catenin signaling (Oncology/Fibrosis). -
Off-Targets: Melatonin receptors (MT1/MT2) and Kinases.
This document provides a self-validating workflow to profile these derivatives, ensuring that observed biological effects are assigned to the correct molecular target.
Mechanistic Grounding: Structural Basis of Cross-Reactivity
To design effective cross-reactivity studies, one must understand why these molecules cross-react.
The Nicotinamide Pocket Mimicry
Isoquinolin-1-ones bind to the nicotinamide-binding pocket of the ADP-ribosyltransferase (ART) domain found in all PARP enzymes.
-
The Pharmacophore: The lactam group (NH-C=O) mimics the amide of nicotinamide, forming critical hydrogen bonds with a conserved Glycine and Serine in the active site (e.g., Gly863/Ser904 in PARP-1).
-
The Selectivity Switch (C4 Position): The 4-position (derived from your 4-iodo precursor) projects into the "adenosine binding pocket" or the "hydrophobic sub-pocket."
-
PARP-1/2 Preference: Bulky aromatic groups at C4 often retain PARP activity but can induce clashes in Tankyrases.
-
Tankyrase Preference: Specific 4-aryl substitutions can exploit a unique induced-fit hydrophobic pocket in TNKS, improving selectivity over PARP-1.
-
Diagram: Signaling Pathways & Inhibition Logic
Figure 1: Dual-targeting potential of isoquinolinone derivatives. The compound (yellow) can inhibit both PARP-1 (Red pathway) and Tankyrase (Blue pathway) depending on the C4-substituent.
Comparative Profiling: Experimental Protocols
This section details how to validate the selectivity of your library generated from the 4-iodo precursor.
Phase 1: Biochemical Cross-Reactivity (Enzymatic Assays)
Objective: Determine the Selectivity Index (SI) between PARP-1, PARP-2, and TNKS1.
Protocol: Chemiluminescent PARP/TNKS Assay Rationale: This assay is more sensitive than colorimetric methods and avoids radioactive NAD+.
-
Reagents:
-
Recombinant Human PARP-1, PARP-2, and TNKS1 enzymes.
-
Substrate: Biotinylated NAD+.
-
Acceptor: Histone H1 (for PARP) or Histone H3 (for TNKS) coated plates.
-
-
Workflow:
-
Step 1: Coat 96-well plates with Histones overnight at 4°C. Wash 3x with PBS-T.
-
Step 2: Add test compounds (4-substituted derivatives) at varying concentrations (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).
-
Step 3: Initiate reaction by adding enzyme mixture containing Biotin-NAD+ (25 µM).
-
Step 4: Incubate for 60 min at RT. Stop reaction with Streptavidin-HRP.
-
Step 5: Add chemiluminescent substrate (ECL) and read luminescence.
-
-
Data Analysis:
-
Calculate IC50 for each isoform.
-
Selectivity Index (SI):
. -
Success Criterion: An SI > 50-fold is typically required for a "selective" probe.
-
Phase 2: Cellular Cross-Reactivity (Pathway Specificity)
Objective: Confirm that biochemical inhibition translates to specific pathway modulation in cells.
| Assay Type | Primary Target (PARP-1/2) | Off-Target (Tankyrase) |
| Cell Line | HeLa or MDA-MB-436 (BRCA mutant) | DLD-1 or HEK293 (Wnt active) |
| Readout | H2O2-induced PARylation | SuperTopFlash (STF) Reporter |
| Protocol Summary | 1. Treat cells with compound.2. Add H2O2 (DNA damage trigger).3. Lyse & Western Blot for Poly(ADP-ribose) polymers (PAR). | 1. Transfect cells with STF plasmid (Luciferase).2. Treat with compound.3.[2][3][4][5] Measure Luciferase activity (Wnt output). |
| Interpretation | Reduction in PAR smear = PARP-1/2 inhibition. | Reduction in Luminescence = TNKS inhibition. |
Phase 3: The "Hidden" Cross-Reactivity (Melatonin Receptors)
Critical Insight: N-methylated isoquinolinones (like your "2-methyl" parent) bear structural similarity to melatonin ligands.
-
Risk: CNS side effects (sleepiness, circadian disruption).
-
Validation: Screen key hits against MT1/MT2 receptors using a cAMP accumulation assay (GPCR functional assay). High potency here indicates a need to modify the N-methyl group (e.g., remove it or bulk it up).
Synthesis & Library Generation (The "Master Key" Approach)
The 4-Iodo-2-methylisoquinolin-1(2H)-one is not the drug; it is the engine for discovery.
Standard Protocol: Suzuki-Miyaura Coupling To explore the C4 chemical space:
-
Reactants: 4-Iodo-2-methylisoquinolin-1(2H)-one (1.0 eq), Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4.
-
Base/Solvent: K2CO3 (2.0 eq) in Dioxane/Water (4:1).
-
Conditions: Heat at 90°C for 4-12 hours under Argon.
-
Purification: Silica gel chromatography.
Diagram: Synthesis & Screening Workflow
Figure 2: From Precursor to Profile. The workflow transforms the 4-iodo intermediate into a data-rich selectivity profile.
Performance Comparison: Substituent Effects
The table below summarizes how modifications at the 4-position (accessible via the 4-iodo precursor) historically affect cross-reactivity.
| Substituent at C4 | PARP-1 IC50 | TNKS1 IC50 | Selectivity Outcome | Reference Support |
| Phenyl | ~50 nM | > 1000 nM | PARP-Selective. Standard pharmacophore. | [1, 2] |
| 4-Trifluoromethylphenyl | ~10 nM | ~500 nM | High Potency PARP-1/2. Strong binding. | [1] |
| Meta-substituted Aryl | > 1000 nM | ~10 nM | TNKS-Selective. Exploits TNKS hydrophobic pocket. | [3] |
| N-Methyl (Core) | Variable | Variable | MT2 Risk. Increases lipophilicity & potential GPCR binding. | [4] |
References
-
Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Source: Pharmazie.[2][3][4][6][7] URL:[Link]
-
Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. Source: Journal of Medicinal Chemistry.[4] URL:[Link]
-
Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. Source: Journal of Medicinal Chemistry.[4] URL:[Link]
-
Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization. Source: Organic Letters.[8] URL:[Link][8]
Sources
- 1. DSpace [repository.icr.ac.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Development of Selective PARP1 Inhibitors for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition PMID: 41455111 | MCE [medchemexpress.cn]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Synthesis of 4-Iodoisoquinolin-1(2 H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Iodo-2-methylisoquinolin-1(2H)-one
Executive Summary & Compound Profile
4-Iodo-2-methylisoquinolin-1(2H)-one is a specialized halogenated heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex pharmaceutical scaffolds.
Unlike simple organic solvents, this compound presents a dual challenge: chemical reactivity (susceptibility to photolytic deiodination) and biological activity (potential for specific target interaction due to its isoquinolinone core). This guide prioritizes the preservation of compound integrity and the protection of the operator.[1][2][3][4][5]
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 4-Iodo-2-methylisoquinolin-1(2H)-one |
| Functional Class | Halogenated N-heterocycle / Lactam |
| Physical State | Solid (typically off-white to yellow/tan powder) |
| Solubility | Soluble in DMSO, DMF, DCM; poorly soluble in water |
| Stability | Light Sensitive (C-I bond labile to UV/Vis); Hygroscopic |
| Molecular Weight | ~285.08 g/mol |
Risk Assessment & Hazard Identification (GHS)
While specific toxicological data for this exact derivative may be limited in public registries, it must be handled according to the "Precautionary Principle" applied to halogenated isoquinolines.
Signal Word: WARNING
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][5][6][7][8] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1][5][6][7][8] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][6][7][8] |
Mechanistic Insight: The C-4 iodine atom is a reactive handle. Upon exposure to light or metabolic processing, it can generate radical species or free iodine, contributing to irritation and potential cytotoxicity.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it depends on the operation being performed. The following matrix is the mandatory standard for handling this compound.
Respiratory Protection[1][5]
-
Standard Operation (Weighing < 1g): Use a certified chemical fume hood (face velocity 0.5 m/s). No respirator required if sash is at proper height.
-
Dust Generation / Spill Cleanup: N95 (US) or P2 (EU) particulate respirator is required if outside a fume hood.
-
Rationale: As a solid powder, the primary inhalation risk is dust. The isoquinolinone core can be biologically active; inhalation avoidance is critical.[2]
Hand Protection[2][3]
-
Splash Contact: Nitrile Rubber (minimum thickness 0.11 mm). Change immediately upon contamination.[3]
-
Prolonged Handling / Dissolution: Double-gloving recommended. Inner layer: Nitrile; Outer layer: Nitrile or Laminate (e.g., Silver Shield) if working with penetrating solvents like DCM or DMF.
-
Rationale: Halogenated heterocycles can permeate thin nitrile gloves when dissolved in organic solvents.
Eye & Body Protection
-
Eyes: Chemical Safety Goggles (tight-fitting) are superior to safety glasses for fine powders to prevent dust ingress.
-
Body: 100% Cotton Lab Coat (long sleeves) + Long pants + Closed-toe shoes. Synthetic fabrics should be avoided due to static charge potential which can disperse the powder.
Operational Handling Protocols
Storage & Stability Preservation
This compound is photolabile . The Carbon-Iodine bond is weak (~50-60 kcal/mol) and can cleave under ambient fluorescent light, leading to the formation of iodine (
-
Primary: Store in Amber Glass Vials wrapped in aluminum foil.
-
Temperature: Refrigerate at 2-8°C .
-
Atmosphere: Store under Argon or Nitrogen if storing for >1 month to prevent moisture-induced hydrolysis or oxidation.
Safe Weighing Workflow
Objective: Minimize light exposure and dust generation.
-
Preparation: Dim the lab lights or use a red-light lamp if available. Ensure the fume hood sash is low.[9]
-
Transfer: Use an antistatic spatula. Do not use metal spatulas that show signs of corrosion (iodides can react with metals).
-
Containment: Weigh directly into the tared reaction vessel (e.g., round bottom flask) to avoid double-transfer.
-
Sealing: Immediately cap the vessel and wrap in foil.
Reaction Setup (Cross-Coupling Context)
When using this reagent in Suzuki or Sonogashira couplings:
-
Degassing: The presence of Iodine makes the catalyst cycle sensitive. Thoroughly degas solvents (sparging with
for 15 mins) before adding the catalyst and this reagent. -
Addition: Add 4-Iodo-2-methylisoquinolin-1(2H)-one as a solid against a counter-flow of inert gas, or dissolve in degassed solvent and transfer via syringe.
Visualized Workflows
Safe Handling Lifecycle
The following diagram illustrates the critical control points (CCPs) for handling this light-sensitive compound.
Figure 1: Critical Control Points for handling light-sensitive iodinated heterocycles.
Emergency Response Decision Tree
Immediate actions to take in case of exposure.
Figure 2: Immediate response protocols for exposure incidents.
Disposal & Waste Management
Never dispose of this compound down the drain. It is toxic to aquatic life and persists in the environment.
-
Solid Waste: Collect excess powder in a dedicated container labeled "Solid Hazardous Waste - Toxic/Irritant".
-
Liquid Waste: Solutions containing this compound must be segregated into Halogenated Organic Waste .
-
Note: Do not mix with strong oxidizers or strong acids in the waste stream, as this may liberate toxic Iodine (
) gas.
-
-
Contaminated PPE: Gloves and weigh boats used with this compound should be treated as solid hazardous waste.
References
-
Fisher Scientific. (2025). Safety Data Sheet: Isoquinoline derivatives and general handling. Retrieved from
-
PubChem. (n.d.). Compound Summary: 4-Iodo-1,2-dihydroisoquinolin-1-one (Parent Structure). National Library of Medicine. Retrieved from [Link]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Iodoisoquinoline (Structural Analog). Retrieved from
-
LFA Tablet Presses. (2015). How To Protect Light Sensitive Products. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
